Tridecanoic acid-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H26O2 |
|---|---|
Molecular Weight |
223.40 g/mol |
IUPAC Name |
10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid |
InChI |
InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2 |
InChI Key |
SZHOJFHSIKHZHA-YNSOAAEFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tridecanoic Acid-d9 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Tridecanoic acid-d9 in scientific research. Its primary roles as a high-fidelity internal standard for mass spectrometry-based lipidomics and as a metabolic tracer for studying fatty acid metabolism are explored in detail. This document offers structured data, experimental protocols, and visual workflows to facilitate its effective implementation in a laboratory setting.
Core Applications of this compound
This compound, a deuterated form of the 13-carbon saturated fatty acid, is a valuable tool in biomedical and pharmaceutical research. Its utility stems from two key properties:
-
Chemical Similarity and Biological Rarity: As a stable isotope-labeled lipid, this compound is chemically almost identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation and analysis. Crucially, odd-chain fatty acids like tridecanoic acid are naturally present in very low abundance in most biological systems. This combination makes it an excellent internal standard for quantifying other fatty acids, as it is unlikely to be present endogenously in the sample, thus minimizing interference.
-
Mass Shift for Detection: The incorporation of nine deuterium (B1214612) atoms results in a significant mass shift that is readily detectable by mass spectrometry, allowing for its clear differentiation from non-labeled analytes.
These properties underpin its two primary research applications:
-
Internal Standard in Quantitative Lipidomics: this compound is widely employed as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of fatty acids in complex biological matrices such as plasma, tissues, and cell cultures.
-
Metabolic Tracer: By introducing this compound into a biological system, researchers can trace its metabolic fate, including its absorption, distribution, and incorporation into more complex lipids like triglycerides and phospholipids. This provides insights into fatty acid metabolism and lipid dynamics in both healthy and diseased states.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data relevant to the use of this compound as an internal standard in mass spectrometry. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: Typical Performance Metrics for Fatty Acid Quantification using a Deuterated Internal Standard (e.g., this compound) with GC-MS.
| Parameter | Typical Value Range | Notes |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the analyte concentration and the instrument response. |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.15 - 3.0 pg on column | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Relative Standard Deviation, indicating the reproducibility of the measurement. |
| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value. |
Data compiled from multiple sources employing deuterated fatty acid internal standards.[1]
Table 2: Recommended Concentration Ranges for this compound as an Internal Standard.
| Application | Sample Type | Recommended Concentration |
| GC-MS Analysis | Plasma/Serum | 10 - 100 ng/mL |
| Tissue Homogenate | 50 - 500 ng/g | |
| Cell Lysate | 1 - 10 µg per 10⁶ cells | |
| LC-MS Analysis | Plasma/Serum | 50 - 500 nM |
| Tissue Homogenate | 100 - 1000 pmol/g | |
| Cell Lysate | 10 - 100 pmol per 10⁶ cells |
These are starting recommendations and should be optimized for the specific experimental setup.
Experimental Protocols
Quantitative Analysis of Fatty Acids by GC-MS using this compound as an Internal Standard
This protocol outlines the key steps for the analysis of total fatty acids in a biological sample.
a. Sample Preparation and Lipid Extraction:
-
Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a suitable buffer.
-
Spiking with Internal Standard: Add a known amount of this compound solution in a suitable organic solvent (e.g., ethanol) to the homogenate.
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol solvent system.
-
Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.
-
Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.
b. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Saponification: Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M NaOH in methanol) and heat to hydrolyze the ester linkages, releasing the fatty acids.
-
Methylation: Add a methylating agent, such as boron trifluoride (BF₃) in methanol, and heat to convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add hexane (B92381) and a saturated NaCl solution to the cooled mixture. Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
c. GC-MS Analysis:
-
Injection: Inject an aliquot of the FAMEs extract onto the GC-MS system.
-
Separation: Separate the FAMEs on a suitable capillary column (e.g., a FAME-specific column).
-
Detection: Use a mass spectrometer to detect and quantify the FAMEs based on their characteristic mass spectra and retention times. Quantification is achieved by comparing the peak area of each endogenous fatty acid to the peak area of the this compound internal standard.
Metabolic Tracing of Fatty Acids using this compound
This protocol provides a general framework for an in vivo metabolic tracing study.
a. Administration of this compound:
-
The deuterated fatty acid can be administered to animal models through various routes, including oral gavage, intraperitoneal injection, or incorporation into the diet. The dosing regimen will depend on the specific research question and the animal model.[2]
b. Sample Collection:
-
At predetermined time points after administration, collect blood and/or tissues of interest.
c. Lipid Extraction and Analysis:
-
Lipid Extraction: Extract the total lipids from the collected samples as described in the previous protocol.
-
Separation of Lipid Classes (Optional): If the goal is to determine the incorporation of this compound into specific lipid classes (e.g., triglycerides, phospholipids), these can be separated using thin-layer chromatography (TLC) or liquid chromatography (LC) prior to mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the lipid extract (or the separated lipid classes) by LC-MS or GC-MS. The mass spectrometer will be able to distinguish between the endogenous (non-labeled) lipids and those that have incorporated the deuterated tracer due to the mass difference. By quantifying the abundance of the labeled lipids over time, the rate of incorporation and turnover can be determined.
Mandatory Visualizations
Caption: Experimental workflow for fatty acid analysis by GC-MS using this compound.
Caption: Experimental workflow for fatty acid analysis by LC-MS using this compound.
Caption: Workflow for metabolic tracing of fatty acids using this compound.
References
A Technical Guide to Deuterated Tridecanoic Acid for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the commercial sources, availability, and technical applications of deuterated Tridecanoic acid, a critical tool in modern analytical research. This document focuses on Tridecanoic acid-d9 and provides comparative data for the more readily available Tridecanoic acid-d25, offering insights into their use as internal standards in mass spectrometry-based analyses.
Commercial Availability and Physical Properties
Deuterated tridecanoic acid is available from several commercial suppliers, primarily as Tridecanoic acid-d25 and to a lesser extent, this compound. These isotopically labeled compounds are essential for applications requiring precise quantification of their unlabeled counterparts in complex biological matrices.
Below is a summary of the typical physical and chemical properties of deuterated tridecanoic acid, with specific data for the d25 variant.
| Property | Value |
| Chemical Formula | C₁₃H₁₇D₉O₂ (for d9) / C₁₃HD₂₅O₂ (for d25) |
| Molecular Weight | ~223.4 g/mol (for d9) / ~239.5 g/mol (for d25)[1] |
| Appearance | Solid |
| Storage Temperature | Room temperature or as recommended by the supplier[1] |
| Purity | Typically ≥98% |
| Isotopic Enrichment | Typically ≥98 atom % D[1][2] |
A detailed comparison of offerings from various suppliers for Tridecanoic acid-d25 is provided in the table below. Information on this compound is more limited, with MedchemExpress being a primary source.[3]
| Supplier | Product Name | Catalog Number | Purity/Isotopic Enrichment | Available Quantities |
| CDN Isotopes | Tridecanoic-d25 Acid | D-4002 | 98 atom % D | 0.5 g, 1 g[2] |
| FB Reagents | Tridecanoic Acid-d25 | - | Deuterium enrichment: 98%, Purity: 99% | 5 mg - 1 g[1] |
| MedchemExpress | N-Tridecanoic acid-d9 | HY-Y1718S2 | Not specified | Inquire |
| MedchemExpress | N-Tridecanoic acid-d25 | HY-Y1718S1 | ≥98.0% | 10 mg, 50 mg, 100 mg |
Application in Quantitative Analysis: Use as an Internal Standard
The primary application of deuterated tridecanoic acid is as an internal standard in quantitative mass spectrometry (MS) analysis.[4] The near-identical chemical and physical properties of the deuterated standard to the endogenous analyte ensure that it behaves similarly during sample preparation, extraction, and ionization, thus correcting for variability and improving the accuracy and precision of quantification.[5][6]
Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: General workflow for fatty acid quantification using a deuterated internal standard.
Experimental Protocols
Preparation of Internal Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of the deuterated internal standard.
-
Methodology:
-
Accurately weigh a precise amount of this compound or Tridecanoic acid-d25.
-
Dissolve the weighed standard in an appropriate high-purity solvent (e.g., methanol, ethanol, or chloroform) to a known final concentration (e.g., 1 mg/mL).
-
Store the stock solution in an amber glass vial at -20°C or as recommended by the supplier to prevent degradation.
-
Sample Preparation and Lipid Extraction
-
Objective: To extract total lipids from the biological matrix and incorporate the internal standard.
-
Methodology:
-
To a known amount of the biological sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise volume of the deuterated internal standard stock solution. The amount of internal standard added should be optimized to be within the linear range of the instrument's response.
-
Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol solvent system.[7]
-
After phase separation, carefully collect the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Saponification and Derivatization (Optional but Recommended)
-
Objective: To release free fatty acids from complex lipids and improve their chromatographic properties.
-
Methodology:
-
Saponification: Reconstitute the dried lipid extract in a methanolic potassium hydroxide (B78521) solution and incubate to hydrolyze ester bonds.
-
Acidification: Neutralize the solution with an acid (e.g., hydrochloric acid).
-
Extraction of Free Fatty Acids: Extract the free fatty acids using a non-polar solvent like hexane.
-
Derivatization: To improve volatility and ionization efficiency for GC-MS or LC-MS analysis, fatty acids are often derivatized. A common method is the conversion to fatty acid methyl esters (FAMEs) using reagents like BF₃-methanol.[7] Alternatively, for LC-MS, derivatization to enhance ionization, for instance with 2-picolylamine, can be employed.[5]
-
LC-MS/MS Analysis
-
Objective: To separate and detect the analyte and the internal standard.
-
Methodology:
-
Chromatography: Employ a reverse-phase C18 column for the separation of the derivatized fatty acids.
-
Mobile Phase: Use a gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] This involves monitoring specific precursor-to-product ion transitions for both the unlabeled tridecanoic acid and the deuterated internal standard (this compound or -d25).
-
Quantification
-
Objective: To determine the concentration of the endogenous fatty acid.
-
Methodology:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Prepare a calibration curve using known concentrations of unlabeled tridecanoic acid spiked with the same constant amount of the deuterated internal standard.
-
Determine the concentration of the endogenous tridecanoic acid in the sample by interpolating the peak area ratio from the calibration curve.[5]
-
Experimental Workflow for Sample Preparation and Analysis
Caption: Step-by-step experimental workflow for fatty acid analysis.
This technical guide provides a foundational understanding of the commercial availability and analytical applications of deuterated Tridecanoic acid. While specific data for the d9 variant is limited, the principles and methodologies outlined, with a focus on the more documented d25 variant, offer a robust framework for researchers to incorporate these valuable internal standards into their quantitative workflows.
References
- 1. Tridecanoic Acid-d25 | FB Reagents [fbreagents.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated fatty acids are stable, non-radioactive isotopologues of natural fatty acids where one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D), a heavy isotope of hydrogen.[1] This seemingly subtle modification imparts significant changes to the physical and chemical properties of the molecule, primarily due to the mass difference between protium (B1232500) and deuterium. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond gives rise to a phenomenon known as the kinetic isotope effect (KIE), which dramatically slows the rate of reactions involving the cleavage of this bond.[2] This property is particularly consequential in polyunsaturated fatty acids (PUFAs), where deuteration at the oxidation-prone bis-allylic sites can substantially inhibit lipid peroxidation.[3] These unique characteristics make deuterated fatty acids invaluable tools in metabolic research, spectroscopy, and as a novel class of therapeutic agents for diseases linked to oxidative stress.[3][4]
Section 1: Physical and Spectroscopic Properties
The substitution of hydrogen with deuterium increases the molecular weight and affects intermolecular forces, leading to subtle but measurable differences in physical properties. However, the most significant and analytically useful changes are observed in their spectroscopic signatures.
Physical Properties
Table 1: Comparison of Physical Properties of Fatty Acids and their Deuterated Isotopologues
| Property | Non-Deuterated (H-Fatty Acid) | Deuterated (D-Fatty Acid) | Observation |
| Molecular Weight | Lower | Higher | Directly proportional to the number of D atoms. |
| Density | Standard | Slightly Higher | Increased mass in a similar molecular volume. |
| Melting Point | Standard | Slightly Higher | Stronger intermolecular (van der Waals) forces. |
| Boiling Point | Standard | Slightly Higher | Stronger intermolecular (van der Waals) forces. |
| Chromatographic Retention Time | Standard | Slightly Shorter | In some GC systems, deuterated compounds can elute slightly earlier than their hydrogenous counterparts.[5] |
Note: Comprehensive, directly comparable quantitative data for a wide range of fatty acids is sparse in the reviewed literature. The observations are based on general principles of isotope effects on physical properties.
Spectroscopic Properties
Deuteration provides a powerful and unambiguous probe for analytical techniques, allowing for tracing, identification, and structural elucidation.[4]
-
Mass Spectrometry (MS): The most direct effect is the increase in molecular weight, which is easily detected by MS. Each deuterium atom adds approximately 1.006 Da to the mass, allowing for precise quantification of isotopic enrichment and tracking of metabolites in biological systems.[4]
-
Infrared (IR) Spectroscopy: The vibrational frequency of a chemical bond is dependent on the masses of the connected atoms. Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency than the C-H bond.[6] This results in a distinct shift in the IR spectrum, with C-D stretching bands appearing in a less crowded region (approx. 2100-2250 cm⁻¹) compared to C-H stretching bands (approx. 2850-3000 cm⁻¹).[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, deuteration results in the disappearance of the corresponding proton signal, which is a definitive way to confirm the site of isotopic labeling.[9] Conversely, ²H NMR produces a signal at a chemical shift similar to its proton counterpart, directly confirming the presence and location of deuterium.[10] Although ²H NMR offers lower resolution, it is highly specific.[9]
Table 2: Spectroscopic Shifts in Deuterated Fatty Acids
| Property | C-H Bond | C-D Bond | Typical Shift / Observation |
| IR Stretching Frequency | ~2850-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | C-D bond absorbs at a lower wavenumber (energy).[6][7] |
| ¹H NMR | Signal present | Signal absent | Disappearance of signal confirms deuteration site.[9] |
| ²H NMR | Signal absent | Signal present | Appearance of signal confirms deuterium presence.[10] |
| Mass (per atom) | ~1.008 Da | ~2.014 Da | Mass shift is used for tracing and quantification.[4] |
Section 2: Chemical Properties and Reactivity
The most profound impact of deuteration on fatty acids lies in the alteration of their chemical reactivity, governed by the Kinetic Isotope Effect (KIE).
The Kinetic Isotope Effect (KIE)
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[2] A C-D bond has a lower zero-point energy than a C-H bond and is therefore stronger. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step.[2] In the context of fatty acids, this is particularly relevant for the abstraction of a hydrogen atom by a free radical, the initiating step in lipid peroxidation.[11] The KIE for deuterium substitution at these positions can be substantial, with observed KIEs for lipoxygenase-catalyzed reactions being as high as 100.[12]
References
- 1. compoundchem.com [compoundchem.com]
- 2. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 3. Polyunsaturated Fatty Acid Deuteration against Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An infrared spectroscopic study of specifically deuterated fatty-acyl methyl groups in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. Threshold protective effect of deuterated polyunsaturated fatty acids on peroxidation of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Isotope Effects in the Oxidation of Arachidonic Acid by Soybean Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet for Tridecanoic Acid-d9: An In-depth Technical Guide
Disclaimer: A specific Safety Data Sheet (SDS) for Tridecanoic acid-d9 was not located during the literature search. The following safety information is based on the available data for the non-deuterated form, Tridecanoic acid . It is a common practice to assume that the safety profile of a deuterated compound is comparable to its non-deuterated counterpart. This assumption is rooted in the understanding that deuteration—the substitution of hydrogen with its heavier isotope, deuterium—typically does not significantly alter the toxicological properties of a molecule. However, this has not been experimentally verified for this specific compound. Researchers and drug development professionals are advised to handle this compound with the same precautions as Tridecanoic acid and should consult the supplier for the most specific and up-to-date safety information.
This technical guide provides a comprehensive overview of the safety data for Tridecanoic acid, intended for an audience of researchers, scientists, and professionals in drug development. The information has been compiled and synthesized from various safety data sheets and chemical databases.
Substance Identification and Physicochemical Properties
This section provides key identifiers and a summary of the physical and chemical properties of Tridecanoic acid.
Table 1: Substance Identification
| Identifier | Value |
| Chemical Name | Tridecanoic acid |
| Synonyms | n-Tridecoic acid, Tridecylic acid[1][2][3] |
| CAS Number | 638-53-9[1][2][3][4] |
| EC Number | 211-341-1[4][5][6] |
| Molecular Formula | C₁₃H₂₆O₂[1][2] |
| Molecular Weight | 214.34 g/mol [1][2][4] |
| RTECS Number | YD3850000[5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid (crystals, flakes, or powder)[4] |
| Melting Point | 41-42 °C (literature)[4] |
| Boiling Point | 236 °C at 100 mmHg (literature)[4][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup[7][8] |
| Solubility | Soluble in water[9] |
| Density | 0.41 g/cm³ at 20 °C[9] |
Hazard Identification and GHS Classification
Tridecanoic acid is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[7][9] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[6]
Experimental Protocols for Safety Assessment
While detailed, substance-specific experimental protocols for the safety assessment of Tridecanoic acid are not explicitly provided in the reviewed safety data sheets, the classifications for skin and eye irritation are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Generalized Workflow for Skin Irritation Assessment (Based on OECD Test Guideline 404)
The following diagram illustrates a generalized workflow for assessing the potential of a chemical substance to cause skin irritation. This represents a typical experimental design that would be used to generate the data found in a safety data sheet.
Caption: A generalized workflow for in vivo skin irritation testing.
First-Aid Measures
In the event of exposure to Tridecanoic acid, the following first-aid measures are recommended.
Table 4: Recommended First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical attention from a POISON CENTER or physician.[10] |
| Skin Contact | Immediately wash the affected area with plenty of water. If skin irritation develops or persists, it is important to get medical advice. Contaminated clothing should be removed and laundered before reuse.[10] |
| Eye Contact | Rinse the eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[10] |
| Ingestion | Rinse the mouth thoroughly with water. If the person feels unwell, contact a POISON CENTER or a doctor for guidance.[8] |
The logical relationship of first-aid responses to different routes of exposure is depicted in the diagram below.
Caption: A logical flow diagram of first-aid measures based on the route of exposure.
Handling and Storage Recommendations
-
Handling: It is important to avoid contact with the skin and eyes. Measures should be taken to prevent the formation of dust and aerosols. In areas where dust is generated, appropriate exhaust ventilation should be provided.[11]
-
Storage: The compound should be stored in a cool environment. The container must be kept tightly closed and stored in a dry, well-ventilated area.[11]
Toxicological Information
Detailed toxicological studies, such as LD50 values, were not consistently reported across the various safety data sheets that were reviewed. The main toxicological concerns are related to the irritant properties of the compound on the skin, eyes, and respiratory system. One source indicated an intravenous LD50 of 130 mg/kg in mice, which was reported to cause convulsions.[12]
Transport Information
Tridecanoic acid is generally not classified as a dangerous good for the purpose of transport.[9][10][11]
Conclusion
This technical guide has summarized the essential safety information for Tridecanoic acid, which is being utilized as a proxy for this compound in the absence of specific data for the deuterated form. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is recommended that standard safe handling practices for solid chemical compounds, including the use of appropriate personal protective equipment, be followed. For the most detailed and lot-specific safety information, users must always refer to the Safety Data Sheet provided by their supplier.
References
- 1. scbt.com [scbt.com]
- 2. larodan.com [larodan.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Tridecanoic acid ≥98 Tridecylic acid [sigmaaldrich.com]
- 5. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. 十三烷酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tridecanoic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Enigmatic Presence of Tridecanoic Acid: A Technical Guide to its Natural Abundance and Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid that, while present in trace amounts in biological systems, is gaining increasing attention for its potential role as a biomarker and its unique metabolic fate. Unlike its even-chained counterparts, the β-oxidation of tridecanoic acid yields a terminal three-carbon unit, propionyl-CoA, which subsequently enters the Krebs cycle as succinyl-CoA. This anaplerotic role has implications for cellular energy metabolism and gluconeogenesis. This technical guide provides a comprehensive overview of the natural abundance of tridecanoic acid in various biological samples, detailed experimental protocols for its quantification, and an exploration of its metabolic pathway.
Natural Abundance of Tridecanoic Acid
Tridecanoic acid is found in trace concentrations across a range of biological matrices. Its origins are primarily from the diet, particularly dairy products, where it is synthesized by rumen bacteria, and to a lesser extent from endogenous synthesis and gut microbiota metabolism. The following tables summarize the reported concentrations of tridecanoic acid in various human biological samples.
Table 1: Concentration of Tridecanoic Acid in Human Bodily Fluids
| Biological Fluid | Concentration Range | Notes |
| Plasma/Serum | 0.04 ± 0.01 nmol/mL | As a free fatty acid in healthy individuals. |
| <0.5% of total plasma fatty acids | Odd-chain fatty acids collectively represent a small fraction.[1][2] | |
| Cerebrospinal Fluid (CSF) | Levels of odd-chain SAFAs are generally lower in Alzheimer's Disease patients compared to healthy controls. | Specific quantitative data for tridecanoic acid in healthy CSF is limited. |
| Saliva | ~6.1 µM (for Oleic Acid C18:1) | While specific data for tridecanoic acid is scarce, total free fatty acid concentrations in saliva are in the micromolar range.[3] |
| Human Milk | 0.02 mol% of total fatty acids | Present in trace amounts. |
Table 2: Abundance of Tridecanoic Acid in Human Tissues
| Tissue | Abundance | Notes |
| Adipose Tissue | Present | Odd-chain fatty acids are present, but specific quantitative data for tridecanoic acid is limited. |
| Brain | Present | Odd-chain saturated fatty acids are found in brain tissue.[4] |
| Muscle | Present | Fatty acid metabolism is a key energy source for muscle. |
| Liver | Present | The liver is a central organ for fatty acid metabolism. |
| Skin | Present | Odd and branched-chain fatty acids can accumulate in the stratum corneum.[5] |
| Heart | Present | Myocardial tissue utilizes fatty acids for energy. |
| Kidney | Present | Fatty acid profiles can be altered in kidney disease.[6][7][8] |
| Lung | Present | The lung vasculature is involved in the metabolism of various fatty acids.[9] |
Metabolic Pathway of Tridecanoic Acid
Tridecanoic acid undergoes β-oxidation in the mitochondria, similar to even-chain fatty acids. However, the final round of oxidation produces propionyl-CoA and acetyl-CoA. Propionyl-CoA is then carboxylated to D-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase. Subsequently, D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA, which is then isomerized to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. Succinyl-CoA enters the Krebs cycle, contributing to cellular energy production and providing precursors for gluconeogenesis.
Experimental Protocols for Quantification
Accurate quantification of tridecanoic acid in biological samples is crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Experimental Workflow
The general workflow for the analysis of tridecanoic acid involves sample preparation (including lipid extraction and derivatization), chromatographic separation, and mass spectrometric detection and quantification.
References
- 1. thomassci.com [thomassci.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies [repositorio.ucp.pt]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. mdpi.com [mdpi.com]
- 7. Causal associations between polyunsaturated fatty acids and kidney function: A bidirectional Mendelian randomization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Long-Term Effect of Kidney Transplantation on the Serum Fatty Acid Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of arachidonic acid-derived lipoxygenase and cytochrome P450 products in the intact human lung vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Utilizing Tridecanoic Acid-d9 as an Internal Standard for Accurate Quantification of Fatty Acids
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of fatty acids in biological matrices is paramount. This document provides a detailed guide on the application of Tridecanoic acid-d9 as an internal standard in mass spectrometry-based analytical methods.
Introduction
Tridecanoic acid is a 13-carbon saturated fatty acid that is naturally present in only trace amounts in most biological systems. Its deuterated form, this compound, serves as an ideal internal standard for the quantification of other fatty acids. The nine deuterium (B1214612) atoms increase its molecular weight, allowing for clear differentiation from its unlabeled counterpart and other endogenous fatty acids in a mass spectrometer, without significantly altering its chemical and physical properties. This ensures that this compound co-elutes with other fatty acids during chromatographic separation and experiences similar extraction efficiencies and ionization effects, thereby correcting for variations in sample preparation and instrument response.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the internal standard and the analyte is crucial for method development.
| Property | Tridecanoic Acid | This compound |
| Chemical Formula | C₁₃H₂₆O₂ | C₁₃H₁₇D₉O₂ |
| Molecular Weight | 214.34 g/mol | 223.40 g/mol |
| Melting Point | 41-42 °C | Not explicitly available, but expected to be very similar to the unlabeled form. |
| Boiling Point | 236 °C at 100 mmHg | Not explicitly available, but expected to be very similar to the unlabeled form. |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | Expected to have similar solubility to the unlabeled form. |
Experimental Protocols
The following are detailed protocols for the quantification of fatty acids in biological samples, such as plasma or serum, using this compound as an internal standard with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Total Fatty Acids
This protocol involves the hydrolysis of esterified fatty acids and derivatization to form volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma or serum in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol). b. Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution. c. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a new glass tube. g. Evaporate the solvent under a gentle stream of nitrogen.
2. Saponification and Derivatization: a. To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol. b. Heat at 100°C for 10 minutes to hydrolyze the lipids. c. Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. d. Heat again at 100°C for 5 minutes to methylate the free fatty acids. e. Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. f. Vortex and centrifuge to separate the phases. g. Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Instrumental Parameters:
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Monitor the characteristic ions for each FAME and the methyl ester of this compound.
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This protocol is suitable for the direct analysis of free fatty acids without derivatization.
1. Sample Preparation and Protein Precipitation: a. To 50 µL of plasma or serum, add 150 µL of ice-cold methanol containing a known concentration of this compound (e.g., 50 ng/mL). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 60% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each fatty acid and this compound.
Data Presentation
The use of an internal standard allows for the creation of a calibration curve to accurately quantify the concentration of each fatty acid. A series of calibration standards containing known concentrations of the fatty acid analytes and a constant concentration of this compound are prepared and analyzed. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte.
Table 1: Example Calibration Curve Data for Palmitic Acid using this compound as an Internal Standard
| Palmitic Acid Concentration (µg/mL) | Peak Area (Palmitic Acid) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,170 | 149,500 | 0.510 |
| 10 | 151,980 | 148,540 | 1.023 |
| 25 | 378,500 | 149,100 | 2.539 |
| 50 | 755,300 | 148,800 | 5.076 |
| 100 | 1,510,000 | 149,250 | 10.117 |
Table 2: Quantification of Fatty Acids in a Human Plasma Sample
| Fatty Acid | Retention Time (min) | Measured Concentration (µg/mL) | %RSD (n=3) |
| Myristic Acid (C14:0) | 8.5 | 12.3 | 4.2 |
| Palmitic Acid (C16:0) | 9.8 | 158.7 | 3.1 |
| Stearic Acid (C18:0) | 11.0 | 85.4 | 3.8 |
| Oleic Acid (C18:1) | 10.9 | 250.1 | 2.5 |
| Linoleic Acid (C18:2) | 10.8 | 189.6 | 2.9 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Caption: Experimental workflow for fatty acid quantification.
Caption: Principle of internal standard-based quantification.
Conclusion
This compound is a highly effective internal standard for the accurate and precise quantification of fatty acids in various biological matrices. Its chemical similarity to endogenous fatty acids, coupled with its distinct mass, allows for reliable correction of experimental variability. The detailed protocols and principles outlined in this application note provide a robust framework for researchers to implement this methodology in their own laboratories, leading to high-quality, reproducible data essential for advancing research and development in the life sciences.
Measuring Fatty Acid Metabolism with Tridecanoic Acid-d9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid metabolism is critical for understanding a host of physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer. Stable isotope tracers have become indispensable tools for elucidating the complex pathways of fatty acid synthesis, oxidation, and incorporation into complex lipids.[1][2] Tridecanoic acid-d9 (C13:0-d9), a deuterated odd-chain saturated fatty acid, offers a unique tool for metabolic research. Due to the low natural abundance of odd-chain fatty acids in most biological systems, this compound serves as an excellent tracer to investigate the metabolic fate of these specific fatty acids with minimal background interference.
The metabolism of odd-chain fatty acids differs significantly from their even-chain counterparts. While even-chain fatty acids are exclusively catabolized to acetyl-CoA, the β-oxidation of odd-chain fatty acids yields acetyl-CoA and a terminal three-carbon unit, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TAC) cycle, contributing to anaplerosis and gluconeogenesis. This distinct metabolic pathway makes this compound a valuable probe for investigating these specific metabolic routes.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to measure fatty acid metabolism in both in vivo and in vitro models.
Core Principles of Tracing with this compound
The fundamental principle behind using this compound as a tracer is the introduction of a labeled molecule into a biological system and the subsequent tracking of the deuterium (B1214612) label as it is incorporated into various downstream metabolites. By measuring the enrichment of deuterium in different fatty acids and lipid species over time, researchers can quantify the rates of various metabolic processes.
Key metabolic pathways that can be investigated using this compound include:
-
Fatty Acid Elongation: The addition of two-carbon units to this compound can be traced by monitoring the appearance of longer-chain deuterated fatty acids, such as Pentadecanoic acid-d9 (C15:0-d9) and Heptadecanoic acid-d9 (C17:0-d9).
-
Beta-Oxidation: The breakdown of this compound can be inferred by observing the decline of the tracer over time and the appearance of its metabolic byproducts.
-
Incorporation into Complex Lipids: The esterification of this compound into triglycerides, phospholipids, and other complex lipids can be quantified to assess lipid synthesis and remodeling.
-
Anaplerosis: The entry of the propionyl-CoA derived from this compound into the TCA cycle can be studied by analyzing the labeling patterns of TCA cycle intermediates.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables provide representative data from a hypothetical in vivo study in rodents and an in vitro study with a hepatocyte cell line, both treated with this compound. These tables are designed to illustrate how quantitative data can be structured for clear comparison and interpretation.
Table 1: In Vivo Incorporation of this compound into Plasma and Liver Lipids of Rodents
| Analyte | Plasma (nmol/mL) | Liver (nmol/g tissue) |
| This compound (C13:0-d9) | 15.2 ± 2.1 | 45.8 ± 5.3 |
| Pentadecanoic acid-d9 (C15:0-d9) | 2.8 ± 0.4 | 8.1 ± 1.2 |
| Heptadecanoic acid-d9 (C17:0-d9) | 1.1 ± 0.2 | 3.5 ± 0.6 |
| Triglycerides-d9 (Total) | 38.5 ± 4.9 | 112.3 ± 15.7 |
| Phospholipids-d9 (Total) | 21.7 ± 3.3 | 63.9 ± 8.1 |
Data are presented as mean ± standard deviation (n=6) at 6 hours post-administration of a single oral dose of this compound.
Table 2: In Vitro Metabolic Fate of this compound in a Hepatocyte Cell Line
| Metabolite | Control | Treatment X |
| Intracellular this compound (nmol/mg protein) | 12.4 ± 1.5 | 18.9 ± 2.3 |
| Incorporation into Triglycerides-d9 (% of total d9-label) | 45.2 ± 5.1 | 62.7 ± 6.8 |
| Incorporation into Phospholipids-d9 (% of total d9-label) | 31.8 ± 3.9 | 25.1 ± 3.2 |
| Chain-elongated products-d9 (C15:0, C17:0) (% of total d9-label) | 8.5 ± 1.1 | 5.3 ± 0.7 |
| Propionyl-CoA derived Succinyl-CoA-d2 in TCA cycle (relative abundance) | 1.00 ± 0.12 | 0.65 ± 0.09 |
Data are presented as mean ± standard deviation (n=4) after 24 hours of incubation with this compound. *p < 0.05 compared to control.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound as a metabolic tracer.
Protocol 1: In Vivo Administration and Sample Collection
-
Tracer Preparation: Prepare a dosing solution of this compound complexed to bovine serum albumin (BSA) or dissolved in a suitable vehicle (e.g., corn oil).
-
Animal Dosing: Administer the this compound solution to the animals via oral gavage or intravenous injection. The dosage will depend on the animal model and the specific research question. A typical starting dose for rodents is 10-50 mg/kg body weight.
-
Time-Course Study: Collect blood samples at various time points (e.g., 0, 1, 3, 6, 12, and 24 hours) post-administration via tail vein or other appropriate methods.
-
Tissue Harvesting: At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, adipose tissue, heart, muscle). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C.
Protocol 2: In Vitro Cell Culture Labeling
-
Cell Culture: Plate cells (e.g., hepatocytes, adipocytes, cancer cell lines) in appropriate culture dishes and allow them to adhere and grow to the desired confluency.
-
Tracer Incubation: Prepare a stock solution of this compound complexed to fatty acid-free BSA in the appropriate cell culture medium. Replace the normal culture medium with the tracer-containing medium. The final concentration of the tracer will need to be optimized for the specific cell type and experimental goals, but a starting concentration of 10-100 µM is common.
-
Time-Course Experiment: Incubate the cells for various time periods (e.g., 0, 2, 6, 12, 24 hours).
-
Cell Harvesting: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Cell Lysis and Extraction: Lyse the cells and extract the lipids using a suitable method, such as the Folch or Bligh-Dyer method (see Protocol 3).
Protocol 3: Lipid Extraction and Sample Preparation for GC-MS Analysis
-
Sample Homogenization: For tissue samples, homogenize a known weight of the tissue in a suitable solvent, such as a chloroform:methanol (B129727) mixture (2:1, v/v). For plasma or cell lysates, add the extraction solvent directly.
-
Internal Standard Spiking: Add a known amount of an internal standard, such as a deuterated fatty acid not expected to be formed from this compound (e.g., Heptadecanoic acid-d33), to each sample to correct for variations in extraction and derivatization efficiency.
-
Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase. The Folch method is a widely used protocol:
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification and Derivatization:
-
Dry the lipid extract under a stream of nitrogen.
-
To analyze the total fatty acid composition (from all lipid classes), perform a saponification step by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating to release the fatty acids from their glycerol (B35011) backbone.
-
Acidify the sample and extract the free fatty acids.
-
Derivatize the fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. FAMEs are more volatile and suitable for GC-MS analysis.
-
-
Final Extraction: Extract the FAMEs into an organic solvent like hexane.
-
Sample Concentration: Evaporate the solvent and reconstitute the FAMEs in a small volume of a suitable solvent for GC-MS injection.
Protocol 4: GC-MS Analysis of Deuterated Fatty Acids
-
Gas Chromatography (GC):
-
Column: Use a polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
-
Injector: Operate in splitless mode to maximize sensitivity.
-
Oven Temperature Program: Develop a temperature gradient that effectively separates the FAMEs of interest. A typical program might start at a low temperature, ramp up to a higher temperature, and hold to ensure elution of all analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electron ionization (EI) for fragmentation and identification.
-
Acquisition Mode: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the deuterated analytes.
-
Selected Ions: Monitor the molecular ions and characteristic fragment ions for this compound methyl ester and its expected metabolites (e.g., C15:0-d9 and C17:0-d9 methyl esters). The specific m/z values will depend on the derivatization method and the degree of deuteration. For the methyl ester of this compound, the molecular ion (M+) would be at m/z 237.
-
Quantification: Quantify the abundance of each deuterated fatty acid by integrating the peak area of its selected ion and normalizing it to the peak area of the internal standard.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Preparation of a Tridecanoic acid-d9 Stock Solution
Introduction
Tridecanoic acid-d9 is a deuterated analog of tridecanoic acid, a 13-carbon saturated fatty acid. It is commonly used as an internal standard in mass spectrometry-based lipidomics and metabolic research. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterpart in complex biological samples. Proper preparation of a stock solution is a critical first step to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution, intended for researchers, scientists, and drug development professionals.
Materials and Equipment
Materials:
-
This compound (solid)
-
High-purity organic solvent (e.g., Ethanol (B145695), Methanol, Dimethyl sulfoxide (B87167) (DMSO), or Dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Analytical balance
-
Glass vials with Teflon-lined caps
-
Glass volumetric flasks and pipettes or calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Experimental Protocol
This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound. The concentration can be adjusted as needed by modifying the mass of the solute or the volume of the solvent.
1. Preliminary Calculations:
-
Determine the desired concentration and volume: For this protocol, we will prepare 1 mL of a 10 mg/mL stock solution.
-
Calculate the required mass of this compound:
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
Mass (mg) = 10 mg/mL x 1 mL = 10 mg
-
2. Weighing the this compound:
-
Perform this step in a fume hood.
-
Place a clean, dry glass vial on the analytical balance and tare it.
-
Carefully weigh 10 mg of this compound directly into the vial. Record the exact mass.
3. Dissolving the Solute:
-
To the vial containing the weighed this compound, add the appropriate volume of the chosen solvent (in this case, 1 mL of ethanol or another suitable organic solvent).
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the compound does not readily dissolve, gentle warming or sonication can be used to aid dissolution.[1]
4. Storage of the Stock Solution:
-
For long-term storage, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.
-
Store the stock solution in a glass vial with a Teflon-lined cap at -20°C.[1] Deuterated lipid standards should be stored at or below -16°C to ensure long-term stability.[1]
Safety Precautions:
-
Tridecanoic acid is considered an irritant.[2] Handle with appropriate personal protective equipment, including gloves and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially when handling organic solvents.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Data Presentation
The following table provides the calculated mass of this compound required to prepare stock solutions of various concentrations and volumes. The molecular weight of this compound is approximately 223.4 g/mol .
| Desired Concentration (mg/mL) | Desired Volume (mL) | Required Mass (mg) | Desired Molarity (mM) |
| 1 | 1 | 1 | 4.48 |
| 5 | 1 | 5 | 22.4 |
| 10 | 1 | 10 | 44.8 |
| 1 | 5 | 5 | 4.48 |
| 5 | 5 | 25 | 22.4 |
| 10 | 5 | 50 | 44.8 |
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound stock solution.
References
Application Notes: Tridecanoic Acid-d9 in Plasma Fatty Acid Analysis
Introduction
The accurate quantification of fatty acids in plasma is crucial for understanding metabolic diseases, nutritional status, and for the development of novel therapeutics. Tridecanoic acid-d9, a deuterated stable isotope of tridecanoic acid (C13:0), serves as an ideal internal standard for mass spectrometry-based quantitative analysis of plasma fatty acids. Its utility stems from its chemical similarity to endogenous fatty acids and its rarity in biological systems, which minimizes interference.[1][2] This document provides detailed application notes and protocols for the use of this compound in plasma fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The methodology is based on the principle of stable isotope dilution. A known amount of this compound is added to a plasma sample at the beginning of the sample preparation process. This internal standard co-extracts with the endogenous fatty acids and undergoes the same derivatization reactions. During GC-MS analysis, the deuterated standard is separated from and detected alongside the non-deuterated analytes. By comparing the peak area of the endogenous fatty acids to that of the known amount of the internal standard, precise and accurate quantification can be achieved, as it corrects for variations during sample preparation and analysis.[1][3][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of plasma fatty acids using this compound as an internal standard.
1. Reagents and Materials
-
This compound
-
Plasma samples (stored at -80°C)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Boron trifluoride (BF₃) in methanol (14% w/v)
-
Sodium hydroxide (B78521) (0.5 M in methanol)
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Glass tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Preparation of Internal Standard Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Dissolve in a known volume of a suitable solvent (e.g., ethanol (B145695) or chloroform) to achieve a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C. From this, working solutions of lower concentrations can be prepared by serial dilution.
3. Sample Preparation: Lipid Extraction and Derivatization
The following protocol describes a common method for the extraction and derivatization of plasma fatty acids to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.[1]
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 1 mL of plasma in a glass tube, add a known amount of the this compound internal standard working solution.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.[1]
-
Vortex the mixture vigorously for 2 minutes.[1]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[1]
-
-
Saponification and Transesterification to FAMEs:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[1]
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.[1]
-
Cool the sample to room temperature.
-
Add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.[1]
-
Heat the sample again at 100°C for 5 minutes to methylate the free fatty acids.[1]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1]
-
Vortex and centrifuge to separate the phases.[1]
-
-
FAMEs Collection: The upper hexane layer containing the FAMEs is carefully collected and transferred to a new vial for GC-MS analysis.[1]
4. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for FAMEs analysis (e.g., SP-2560, 100 m x 0.25 mm I.D., 0.20 µm film thickness).
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the target FAMEs and the this compound methyl ester.
-
Data Presentation
The use of an appropriate internal standard is critical for achieving reliable quantitative data. The following table summarizes key validation parameters for fatty acid analysis methods using an internal standard like tridecanoic acid.
| Validation Parameter | Typical Performance[1] |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 7.6 - 91.8 ng/mL |
| Recovery (%) | 82.1 - 98.7% |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | -15% to +15% |
Visualizations
Experimental Workflow for Plasma Fatty Acid Analysis
The following diagram illustrates the overall workflow for the quantitative analysis of plasma fatty acids using this compound as an internal standard.
Caption: Workflow for plasma fatty acid analysis.
Logical Relationship of Key Validation Parameters
The diagram below outlines the logical relationship between key validation parameters in a quantitative analytical method.
Caption: Key parameters for method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Secrets of Odd-Chain Fatty Acids: A Guide to Using Tridecanoic Acid-d9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid metabolism, odd-chain fatty acids (OCFAs) are emerging from the shadows of their even-chain counterparts. Historically considered minor players, recent research has illuminated their significant roles in metabolic health and disease. Tridecanoic acid-d9 (d9-C13:0), a stable isotope-labeled analog of the naturally rare C13:0 fatty acid, serves as an invaluable tool for researchers delving into the complexities of OCFA metabolism. Its unique properties make it an ideal internal standard and tracer for precise quantification and metabolic flux analysis.
This document provides detailed application notes and experimental protocols for utilizing this compound in odd-chain fatty acid studies. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies to accurately investigate the metabolic fate and physiological significance of these intriguing molecules.
The Significance of Odd-Chain Fatty Acids
Odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining attention for their inverse association with the risk of metabolic diseases.[1][2] Unlike even-chain fatty acids that are metabolized to acetyl-CoA, OCFAs yield propionyl-CoA upon β-oxidation.[3][4][5] This fundamental difference allows propionyl-CoA to be converted to succinyl-CoA, an intermediate of the Krebs cycle, enabling it to contribute to gluconeogenesis and replenish cycle intermediates (anaplerosis).[4][5] This unique metabolic pathway underscores their distinct biological roles.
Tridecanoic acid (C13:0) is particularly rare in most biological systems, making its deuterated form, this compound, an excellent internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its use corrects for variations during sample preparation and analysis, ensuring accurate and reliable quantification of other fatty acids.[6]
Applications of this compound in Research
The use of this compound spans various stages of research and drug development:
-
Metabolic Tracer Studies: By introducing this compound into cellular or animal models, researchers can trace its absorption, distribution, and incorporation into complex lipids. This allows for the detailed investigation of OCFA metabolic pathways and their flux under different physiological or pathological conditions.
-
Internal Standard for Quantification: As an internal standard, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process.[6] This allows for the precise quantification of endogenous odd- and even-chain fatty acids by correcting for sample loss and analytical variability.
-
Drug Development: In the development of therapeutics targeting lipid metabolism, this compound can be used to assess the on- and off-target effects of drug candidates on fatty acid profiles and metabolic pathways.
Quantitative Data Presentation
The following tables provide an example of how quantitative data from studies utilizing an odd-chain fatty acid internal standard can be presented.
Table 1: Performance Metrics for a Validated GC-MS Method for Fatty Acid Analysis Using an Odd-Chain Fatty Acid Internal Standard
| Validation Parameter | Representative Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.008 - 0.016 mg/L |
| Limit of Quantification (LOQ) | 0.025 - 0.050 mg/L |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Applicable Concentration Range | 0.010 - 10 mg/L |
This table summarizes typical performance characteristics for a validated GC-MS method for the quantification of fatty acids using an odd-chain fatty acid like tridecanoic acid as an internal standard. Data is representative and synthesized from various sources.[6]
Table 2: Relative Concentrations of Plasma Fatty Acids in Human Samples
| Fatty Acid | Lipid Class: Phospholipids (% of total) | Lipid Class: Triacylglycerols (% of total) |
| C15:0 | 0.1 - 0.5 | 0.2 - 0.8 |
| C16:0 | 25 - 35 | 20 - 30 |
| C17:0 | 0.2 - 0.8 | 0.3 - 1.0 |
| C18:0 | 10 - 20 | 3 - 8 |
| C18:1 | 10 - 20 | 35 - 45 |
| C18:2 | 15 - 25 | 10 - 20 |
This table provides an example of the typical relative concentrations of major odd- and even-chain fatty acids found in human plasma, highlighting the lower abundance of odd-chain species.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the analysis of fatty acids using this compound as an internal standard.
Protocol 1: Quantification of Total Fatty Acids in Biological Samples using GC-MS
This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell lysate)
-
This compound internal standard solution (in a suitable solvent like ethanol)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a known amount of the biological sample (e.g., 100 µL of plasma or 1 mg of tissue homogenate), add a precise amount of this compound internal standard solution.
-
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.
-
-
Saponification and Transesterification to FAMEs:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.[6]
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.[6]
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids to FAMEs.[6]
-
Cool the sample.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the cooled sample.[6]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
-
-
Data Analysis:
-
Identify the FAME peaks based on their retention times and mass spectra.
-
Quantify the endogenous fatty acids by calculating the ratio of their peak area to the peak area of the this compound methyl ester internal standard.
-
Use a calibration curve prepared with known concentrations of fatty acid standards and a constant concentration of the internal standard for absolute quantification.
-
Protocol 2: Analysis of Odd-Chain Fatty Acids using LC-MS/MS
This protocol is suitable for the analysis of intact fatty acids without derivatization, which can be advantageous for certain applications.
Materials:
-
Biological sample
-
This compound internal standard solution
-
Acetonitrile
-
Methanol
-
Isopropanol
-
Formic acid or Ammonium acetate
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Follow the same procedure as in Protocol 1 for sample preparation and spiking with this compound.
-
-
Lipid Extraction:
-
Perform lipid extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol:isopropanol 1:1, v/v).
-
Inject the sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for each fatty acid and for this compound.
-
-
-
Data Analysis:
-
Quantify the endogenous fatty acids based on the peak area ratio of their specific MRM transition to that of the this compound internal standard.
-
Use a calibration curve for absolute quantification.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of short-chain fatty acids using Tridecanoic acid-d9
An Application Note for the Quantitative Analysis of Short-Chain Fatty Acids Using Tridecanoic Acid-d9
Introduction
Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the microbial fermentation of dietary fibers in the colon. The most abundant SCFAs—acetate, propionate, and butyrate—are crucial signaling molecules and energy sources for the host.[1][2][3] They play a significant role in maintaining gut homeostasis, modulating the immune system, and influencing metabolic processes.[4][5] Dysregulation of SCFA levels has been linked to various conditions, including inflammatory bowel disease, obesity, and diabetes.[6]
Accurate quantification of SCFAs in complex biological matrices like plasma and feces is essential for understanding their physiological roles. However, their high volatility, hydrophilicity, and low concentrations in some matrices present analytical challenges.[6][7][8] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for SCFA analysis, often requiring a derivatization step to improve analyte volatility and chromatographic separation.[2][4] To correct for variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard is critical.[9]
This application note provides a detailed protocol for the quantitative analysis of SCFAs in biological samples using this compound as an internal standard. Tridecanoic acid is rarely found in biological samples, and its deuterated form ensures it behaves similarly to the target analytes during extraction and derivatization without interfering with the measurement of endogenous compounds.[9]
Experimental Workflow
The overall workflow for SCFA analysis involves sample collection, homogenization, acidification, extraction with an organic solvent containing the internal standard, optional derivatization, and subsequent analysis by GC-MS.
References
- 1. biocrates.com [biocrates.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Short-Chain Fatty Acids - PANOMIX [en.panomix.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tridecanoic Acid-d9 for Quantitative Analysis
Welcome to the technical support center for optimizing the use of Tridecanoic acid-d9 as an internal standard (IS) in your analytical workflow. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reproducible quantification of fatty acids and other analytes in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of tridecanoic acid, which is a 13-carbon saturated fatty acid. It serves as an excellent internal standard for quantitative analysis, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its key advantages include:
-
Chemical Similarity: It behaves almost identically to endogenous fatty acids during sample preparation (extraction, derivatization) and analysis, effectively compensating for variations in these steps.[1]
-
Non-Endogenous Nature: Tridecanoic acid is an odd-chain fatty acid and is rare in most biological samples, minimizing the risk of interference from naturally occurring analytes in the matrix.[1]
-
Mass Distinction: The deuterium (B1214612) labels give it a distinct mass-to-charge ratio (m/z) from its non-deuterated counterparts, allowing for clear detection by a mass spectrometer.
Q2: What is a good starting concentration for this compound?
A2: The optimal concentration is highly dependent on the sample matrix, the expected concentration range of your target analytes, and the sensitivity of your instrument. A common practice is to use an internal standard concentration that is in the mid-range of the analyte's calibration curve. For fatty acid analysis in biological samples like plasma or tissue, a typical starting point could be in the range of 25-100 ng/mL. It is crucial to experimentally determine the optimal concentration for your specific application.
Q3: How do I determine the optimal concentration of this compound for my specific sample matrix?
A3: A systematic approach is recommended. Prepare a series of samples containing a mid-range concentration of your analyte and spike them with varying concentrations of this compound (e.g., spanning one to two orders of magnitude). The ideal concentration will provide a stable and reproducible signal without causing ion suppression of the analyte or saturating the detector. The goal is to achieve a consistent analyte/IS peak area ratio.
Q4: My this compound signal is highly variable between samples. What are the possible causes and solutions?
A4: High variability in the internal standard signal can compromise the accuracy of your results. Common causes and troubleshooting steps are outlined in the table below.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High Variability in IS Signal | Inconsistent pipetting of the IS solution. | Use a calibrated positive displacement pipette. Prepare a single large batch of IS spiking solution for the entire analytical run.[2] |
| Matrix effects (ion suppression or enhancement). | Optimize sample cleanup procedures to remove interfering matrix components.[3] Evaluate the matrix effect by comparing the IS response in a clean solvent versus the extracted blank matrix. | |
| Inconsistent injection volumes. | Perform autosampler and syringe maintenance. Check for air bubbles in the syringe. | |
| Degradation of the IS in the sample or solvent. | Prepare fresh IS solutions. Add the IS to the samples immediately before extraction. | |
| Low IS Signal Intensity | IS concentration is too low. | Increase the IS concentration incrementally. |
| Ion suppression from the sample matrix. | Improve sample preparation to remove interfering components. Adjust chromatography to separate the IS from the suppressive matrix components.[3] | |
| Isotopic instability (Hydrogen/Deuterium exchange). | Use standards with deuterium labels on stable, non-exchangeable positions (e.g., carbon atoms). Avoid protic solvents if the label is on an exchangeable group (-OH, -NH, -COOH).[3] | |
| High IS Signal Intensity (Detector Saturation) | IS concentration is too high. | Decrease the IS concentration. Consider reducing the injection volume.[2] |
| IS Peak Co-elutes with an Interference | Suboptimal chromatographic conditions. | Modify the GC or LC method (e.g., adjust temperature gradient, mobile phase composition, or change the analytical column). |
| IS Elutes at a Different Retention Time than the Analyte | Chromatographic isotope effect (common with deuterated standards in RPLC). | This is a known phenomenon where deuterated compounds may elute slightly earlier.[4] Ensure peak integration windows are set correctly for both the analyte and the IS. Complete co-elution may not always be possible or necessary. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for your specific analytical method.
-
Prepare Analyte Standard: Prepare a solution of your target analyte(s) at a concentration that falls in the middle of the expected calibration range.
-
Prepare a Range of IS Concentrations: Create a series of working solutions of this compound at different concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).
-
Spike and Analyze:
-
Take several aliquots of your mid-level analyte standard.
-
Spike each aliquot with a different concentration of the this compound working solution.
-
Prepare and process these samples according to your established extraction and derivatization protocol.
-
Analyze the samples using your LC-MS or GC-MS method.
-
-
Evaluate the Data:
-
IS Peak Area: The signal should be sufficiently high for reproducible integration but not so high that it causes detector saturation.
-
Analyte Peak Area: The analyte signal should not be suppressed by the presence of the internal standard.
-
Analyte/IS Peak Area Ratio: This ratio should be stable and reproducible across replicate injections.
-
-
Select the Optimal Concentration: Choose the this compound concentration that provides a robust and consistent signal without negatively impacting the analyte's signal. This concentration should be used for all subsequent calibration standards, quality controls, and unknown samples.
Protocol 2: General Procedure for Fatty Acid Analysis in Plasma using GC-MS
This is a general workflow for the extraction and analysis of total fatty acids from a plasma sample.
-
Sample Preparation:
-
To 100 µL of plasma, add a known and optimized amount of this compound internal standard solution.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.[1]
-
-
Saponification and Transesterification (to form Fatty Acid Methyl Esters - FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes to hydrolyze the lipids.
-
After cooling, add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids.
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]
-
-
GC-MS Analysis:
-
Inject an aliquot of the hexane layer into the GC-MS system.
-
Use a suitable capillary column (e.g., a polar column) to separate the FAMEs.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect and quantify the target fatty acids and the this compound methyl ester.
-
Quantitative Data Summary
The following table provides examples of internal standard concentrations used in fatty acid analysis. Note that these are starting points and should be optimized for your specific application.
| Sample Matrix | Internal Standard | Technique | Example Concentration | Reference |
| Plasma | Deuterated Fatty Acid Mix | GC-MS | 25 ng of each IS added to the sample | [5] |
| Plasma / Tissue | Undecanoic-11,11,11-d3 Acid | MS-based | 10 µL of a 10 µg/mL solution | [6] |
| Wastewater | Tridecanoic Acid | GC-MS | Used for a calibration range of 0.010 to 10 mg/L | [7] |
| Plasma | Arachidonic acid-d8 | LC-MS/MS | 200 µL of IS solution added to 200 µL of plasma | [8] |
Visualizing Workflows and Logic
The following diagrams illustrate key processes for optimizing and troubleshooting your use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 8. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Tridecanoic acid-d9
Welcome to the technical support center for Tridecanoic acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this deuterated fatty acid to ensure its isotopic integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium (B1214612) loss in this compound?
A1: The most significant factor leading to the loss of deuterium (isotopic exchange) in this compound is exposure to moisture. The deuterium atoms on the fatty acid can exchange with hydrogen atoms from water molecules in the environment. This process, known as hydrogen-deuterium (H-D) exchange, can be accelerated by factors such as pH, temperature, and the presence of certain catalysts.
Q2: How susceptible are the deuterium atoms in this compound to exchange?
A2: In this compound, the deuterium atoms are covalently bonded to carbon atoms. While carbon-deuterium (C-D) bonds are generally stable, those on carbons adjacent to the carbonyl group of the carboxylic acid are more susceptible to exchange, particularly under acidic or basic conditions.[1]
Q3: What are the ideal storage conditions for solid this compound?
A3: To maintain the isotopic and chemical purity of solid this compound, it should be stored in a cool, dry environment, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.
Q4: I need to prepare a stock solution of this compound. What is the best solvent to use?
A4: Aprotic solvents are highly recommended for preparing stock solutions of deuterated compounds to minimize the risk of H-D exchange. Suitable aprotic solvents include acetonitrile, chloroform, and dimethyl sulfoxide (B87167) (DMSO). Protic solvents like methanol (B129727) or water should be avoided unless they are deuterated (e.g., Methanol-d4, D₂O). When using DMSO, be aware that it is hygroscopic and can absorb moisture, so fresh, high-purity solvent should be used.
Q5: How can I verify the isotopic purity of my this compound after storage or experimental use?
A5: The isotopic purity of this compound can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry (MS). ¹H NMR can quantify residual proton signals at the deuterated positions, while high-resolution mass spectrometry can determine the extent of deuterium incorporation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Deuterium Label | 1. Back-exchange with protic solvents: Use of solvents containing exchangeable protons (e.g., water, methanol). | - Use high-purity, dry aprotic or deuterated solvents for all sample preparations.- Minimize the time between sample preparation and analysis.- For LC-MS analysis, consider quenching any potential exchange by rapidly lowering the pH to approximately 2.6 before injection.[2] |
| 2. pH-catalyzed exchange: Exposure to acidic or basic conditions during experiments. | - Whenever possible, maintain the pH of aqueous solutions near neutral.- If the experimental conditions require acidic or basic pH, minimize the exposure time and temperature.- Conduct a stability study to determine the optimal pH range for your specific application. | |
| 3. Moisture contamination: Absorption of atmospheric water during handling or storage. | - Handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon gas).- Use thoroughly dried glassware and equipment.- Allow the container to equilibrate to room temperature before opening to prevent condensation. | |
| Unexpected Degradation Products | 1. Instability at experimental pH or temperature: The compound may be chemically unstable under the specific experimental conditions. | - Perform a forced degradation study across a range of pH values and temperatures to identify the compound's stability profile. |
| 2. Oxidation: The fatty acid may be susceptible to oxidation, especially if unsaturated, but even saturated fatty acids can degrade under harsh oxidative conditions. | - Use an inert atmosphere during experiments if the compound is sensitive to oxidation.- Consider adding an antioxidant if compatible with your experimental design. | |
| Inconsistent Experimental Results | 1. Variable Isotopic Purity: Different batches or aliquots of the deuterated standard may have varying levels of deuterium incorporation due to improper handling. | - Always follow strict protocols for handling and storage to ensure consistency.- Verify the isotopic purity of new batches of the standard before use.- Prepare fresh working solutions from a well-stored stock solution for each set of experiments. |
| 2. Adsorption to container surfaces: Low concentrations of the fatty acid may adsorb to glass or plastic surfaces, leading to inaccurate concentrations. | - Use silanized glass vials to minimize adsorption.- Prepare working solutions fresh before each use.- Consider adding a small amount of a "keeper" solvent to prevent complete drying during solvent evaporation steps. |
Data Presentation
Table 1: Illustrative Stability of this compound in Solution under Various Conditions
| Solvent | pH | Temperature (°C) | Storage Duration (Days) | Estimated Isotopic Purity Retention (%) |
| Acetonitrile | N/A | 25 | 30 | >99% |
| Chloroform | N/A | 25 | 30 | >99% |
| Methanol | N/A | 25 | 7 | ~95% |
| Water | 7.0 | 4 | 7 | ~98% |
| Water | 7.0 | 25 | 7 | ~96% |
| Water | 4.0 | 25 | 7 | ~97% |
| Water | 9.0 | 25 | 7 | ~92% |
Note: The data in this table are illustrative and based on general principles of deuterated compound stability. Actual stability may vary depending on the specific experimental conditions. It is highly recommended to perform a stability study for your specific application.
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound
-
Acclimatization: Remove the sealed container of solid this compound from its storage location (e.g., -20°C freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This critical step prevents moisture from the air from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas such as nitrogen or argon.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of a suitable high-purity aprotic solvent (e.g., acetonitrile) to dissolve the solid completely.
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Mixing and Storage: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times. Transfer the stock solution to a labeled, airtight container, such as an amber glass vial with a Teflon-lined cap. Store the stock solution at -20°C.
Protocol for Assessing the pH Stability of this compound
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
A series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
HPLC-grade water.
-
Class A volumetric flasks and pipettes.
-
pH meter.
-
HPLC-MS system.
-
-
Sample Preparation:
-
For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. The volume of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the buffer's properties.
-
Prepare a control sample using HPLC-grade water.
-
-
Incubation:
-
Store the prepared solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each solution.
-
Immediately neutralize the acidic and basic samples to halt further degradation before analysis.
-
Store the collected samples at a low temperature (e.g., -20°C) until analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-MS method. The method should be capable of separating the parent this compound from any potential degradation products.
-
The mass spectrometer will be used to monitor for any loss of the deuterium label by observing changes in the mass-to-charge ratio (m/z) and the isotopic distribution.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the isotopic purity at each time point by analyzing the mass spectra.
-
Plot the percentage of the compound remaining and the isotopic purity versus time for each pH condition to establish the degradation and isotopic exchange kinetics.
-
Visualizations
Caption: Workflow for preventing isotopic exchange in this compound.
Caption: Troubleshooting guide for deuterium loss in this compound.
References
Technical Support Center: Optimizing Tridecanoic Acid-d9 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Tridecanoic acid-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your mass spectrometry experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the analysis of this compound, offering practical solutions to improve signal intensity and reduce background noise.
Frequently Asked Questions (FAQs)
Q1: I am observing a low signal-to-noise (S/N) ratio for my this compound internal standard. What are the primary causes?
A low S/N ratio can stem from several factors, broadly categorized as issues related to sample preparation, chromatographic conditions, or mass spectrometer settings. Key areas to investigate include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] This is a common issue in complex biological samples like plasma or serum.
-
Poor Ionization Efficiency: Fatty acids, including this compound, can have inherently low ionization efficiency in common LC-MS sources.[2][3]
-
Suboptimal Chromatographic Peak Shape: Poor peak shape, such as fronting or tailing, leads to a lower peak height and consequently a reduced S/N ratio.
-
Incorrect Mass Spectrometer Parameters: Inappropriate selection of ionization mode, precursor/product ions, or collision energy will result in a weak signal.
Q2: How can I mitigate matrix effects to improve the signal of this compound?
Effectively reducing matrix effects is crucial for enhancing the signal of your internal standard. Consider the following strategies:
-
Thorough Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly effective.[3]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[4]
Q3: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis?
The choice of ionization source can significantly impact signal intensity. For fatty acids, ESI is a commonly used technique.[1] However, Atmospheric Pressure Photoionization (APPI) has been shown to offer lower detection limits and higher S/N ratios for lipids compared to ESI and APCI.[5] If available, comparing the signal intensity of this compound in both ESI and APCI sources is recommended to determine the optimal choice for your specific sample matrix and LC conditions.
Q4: Can derivatization improve the signal-to-noise ratio for this compound?
Yes, derivatization is a powerful technique to enhance the ionization efficiency and, consequently, the signal intensity of fatty acids.[2][3][6] By chemically modifying the carboxylic acid group, you can significantly improve its response in the mass spectrometer. Some derivatization strategies have been reported to increase sensitivity by up to 2000-fold.[6]
Q5: My this compound peak is showing significant tailing. What can I do to improve the peak shape?
Peak tailing for fatty acids can be caused by interactions with the analytical column or other components of the LC system. To address this:
-
Mobile Phase Modifier: Add a small amount of a weak acid, such as formic acid or acetic acid, to the mobile phase to improve the peak shape of carboxylic acids.
-
Column Choice: Consider using a column specifically designed for fatty acid analysis or a different stationary phase chemistry.
-
System Cleanliness: Ensure that the LC system, including the injector and tubing, is clean and free from contaminants that could cause peak tailing.
Quantitative Data Summary
The following table summarizes quantitative data from various studies, highlighting the impact of different analytical strategies on the signal intensity and sensitivity of fatty acid analysis.
| Parameter | Method 1 | S/N or Sensitivity Improvement | Method 2 | Reference |
| Ionization Technique | ESI | APPI is 2-4 times more sensitive | APCI | [5] |
| Derivatization | Non-derivatized | Up to 2000-fold increase in sensitivity | Cholamine-derivatized | [6] |
| Sample Preparation | Single spot mixture analysis | Fourfold increase in S/N ratio | TLC separation prior to DI-MS | [7] |
| Ionization Mode (GC-MS) | EI-MRM | > Tenfold sensitivity improvement for some FAMEs | PCI-MRM | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the analysis of this compound. These protocols are based on established methods for fatty acid analysis and can be adapted for your specific needs.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is designed to extract fatty acids from plasma while minimizing matrix effects.
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Extraction:
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Derivatization of Fatty Acids for Enhanced Sensitivity
This protocol describes a general procedure for derivatization to improve ionization efficiency.
-
Dried Extract: Start with the dried lipid extract obtained from sample preparation (e.g., Protocol 1).
-
Reagent Addition: Add the derivatization reagent (e.g., a cholamine-based reagent) according to the manufacturer's instructions. This typically involves dissolving the dried extract in a specific solvent and adding the reagent.
-
Reaction: Incubate the mixture at a specified temperature for a set amount of time to allow the derivatization reaction to complete.
-
Quenching and Cleanup: Stop the reaction and perform a cleanup step, if necessary, to remove excess reagent. This may involve another extraction or a solid-phase extraction step.
-
Reconstitution: Dry the derivatized sample and reconstitute it in the appropriate mobile phase for LC-MS analysis.
Protocol 3: Generic LC-MS/MS Method for Fatty Acid Analysis
This protocol provides a starting point for developing an LC-MS/MS method for this compound.
-
LC System: UHPLC system
-
Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI) or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: The specific precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low S/N ratio.
References
- 1. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Common sources of contamination in Tridecanoic acid-d9 analysis
Welcome to the technical support center for Tridecanoic acid-d9 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my LC-MS analysis of this compound?
A1: Common background contamination ions in mass spectrometry include polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), phthalates, and other plasticizers, as well as naturally abundant fatty acids.[1] Solvents, even those of high purity, can also contribute to background noise through the formation of solvent clusters or the presence of trace impurities.[1][2]
Q2: I am observing a peak at the m/z of unlabeled Tridecanoic acid in my blank injections. What could be the cause?
A2: The presence of unlabeled Tridecanoic acid in blank injections can stem from several sources. It may be present as an impurity in the deuterated internal standard itself. Additionally, contamination can be introduced from laboratory consumables such as plasticware, solvents, and reagents.[3][4] Endogenous fatty acids, like palmitate (C16:0) and stearate (B1226849) (C18:0), are common environmental contaminants and can be present in solvents and on plasticware, potentially interfering with your analysis.[3]
Q3: Why is my this compound internal standard signal inconsistent across my sample batch?
A3: Inconsistent internal standard signal is often a result of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.[5][6] For fatty acid analysis, phospholipids (B1166683) are a common cause of matrix effects.[7] Inconsistent sample preparation, such as variable extraction recovery, can also lead to fluctuations in the internal standard signal.
Q4: Can the deuterium (B1214612) labels on my this compound exchange with hydrogen atoms from the solvent or sample matrix?
A4: Yes, hydrogen-deuterium (H/D) exchange is a potential issue with deuterated internal standards.[8][9][10][11] This can occur in solution or under certain mass spectrometry conditions, and is often influenced by the pH of the solvent.[8][11] The loss of deuterium atoms from the internal standard can lead to it being detected as the unlabeled analyte, causing an overestimation of the analyte's concentration.[8][11]
Q5: How can I minimize contamination from plasticware during sample preparation?
A5: To minimize leachables from plasticware, it is advisable to use high-quality polypropylene tubes and pipette tips from trusted manufacturers.[12] Rinsing plasticware with an organic solvent before use can help remove surface contaminants. For critical applications, consider using glass vials or silanized glassware. Avoid using solvents from squeeze bottles and plastics like parafilm, which can be sources of contamination.
Troubleshooting Guides
Issue 1: High Background Signal or Unidentified Peaks
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Contaminated Solvents/Reagents | 1. Run a blank injection of each solvent used in your mobile phase and sample preparation. 2. Prepare fresh mobile phases using high-purity, LC-MS grade solvents.[13] 3. Test mobile phase additives from different suppliers.[2] | - If a solvent is contaminated, replace it with a new bottle from a different lot. - Filter mobile phases containing additives, especially at high concentrations.[2] |
| Leachables from Plasticware | 1. Prepare a blank sample using the same plasticware and solvents as your experimental samples and analyze the extract. 2. Compare the background of samples prepared in polypropylene tubes versus glass vials. | - Switch to higher-grade plasticware or glass vials if significant contamination is observed. - Pre-rinse all plasticware with a high-purity organic solvent. |
| Detergent Residue (e.g., PEG) | 1. Review glassware cleaning procedures. 2. Analyze a rinse of your laboratory glassware. | - Avoid washing glassware with detergents.[12] If necessary, rinse thoroughly with hot water followed by an organic solvent.[12] - Use dedicated glassware for LC-MS applications.[2] |
| Keratin Contamination | 1. Inspect the lab environment for dust. 2. Review personal protective equipment (PPE) and sample handling procedures. | - Work in a clean environment, such as a laminar flow hood.[14][15] - Always wear nitrile gloves and a lab coat.[12][14][16] Change gloves frequently.[14] |
Issue 2: Inaccurate Quantification of this compound
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Perform a post-extraction spike experiment to assess the degree of matrix effects. 2. Evaluate different sample preparation techniques (e.g., protein precipitation vs. solid-phase extraction). | - Optimize sample cleanup procedures to remove interfering matrix components.[5] - Adjust chromatographic conditions to separate the analyte from the region of ion suppression. |
| Isotopic Exchange (H/D Exchange) | 1. Incubate the this compound standard in your sample matrix and solvents at different pH values and temperatures.[8] 2. Analyze for the appearance of the unlabeled analyte.[8] | - If exchange is observed, consider adjusting the pH of your solutions or performing sample preparation at a lower temperature.[8] - For highly accurate quantification, consider using a ¹³C-labeled internal standard, which is not prone to exchange.[8] |
| Impurity in Deuterated Standard | 1. Analyze a high-concentration solution of the this compound standard and look for the presence of the unlabeled analyte. | - If the impurity level is significant, it may be necessary to subtract the contribution of the impurity from the analyte signal or obtain a higher purity standard.[4] |
| Differential Chromatography (Isotope Effect) | 1. Carefully examine the retention times of Tridecanoic acid and this compound. | - If a significant retention time shift is observed, adjust the chromatographic method to achieve co-elution. This may involve changing the mobile phase composition or gradient.[5] |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability of this compound
Objective: To determine if H/D exchange of the deuterated internal standard occurs under the experimental conditions.
Methodology:
-
Prepare three sets of samples:
-
Set A (Matrix): Spike this compound into a blank biological matrix (e.g., plasma).
-
Set B (Solvent): Spike this compound into the sample preparation/reconstitution solvent.
-
Set C (Control): Spike this compound into a neutral, aprotic solvent (e.g., acetonitrile).
-
-
Incubate aliquots from each set at various temperatures (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process the samples using your standard extraction procedure.
-
Analyze the samples by LC-MS/MS, monitoring for both this compound and unlabeled Tridecanoic acid.
-
Data Analysis: Compare the peak area of the unlabeled Tridecanoic acid in the incubated samples to the T=0 samples. A significant increase in the unlabeled analyte signal at the retention time of the internal standard indicates H/D exchange.
Visualizing Contamination Workflows
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. lcms.cz [lcms.cz]
- 14. med.unc.edu [med.unc.edu]
- 15. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 16. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
Stability and storage conditions for Tridecanoic acid-d9 standards
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Tridecanoic acid-d9 standards. Adherence to these guidelines is crucial for maintaining the integrity of the standard and ensuring accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat this compound?
A1: Neat, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, the standard is stable for at least four years.[1][2] Some suppliers may recommend room temperature storage for the solid form, which is also acceptable for shorter periods, but for long-term stability, -20°C is recommended.[3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a high-purity aprotic solvent such as ethanol (B145695), methanol, or acetonitrile.[5] To minimize the risk of degradation and isotopic exchange, it is recommended to store stock solutions at -20°C or colder in tightly sealed, amber glass vials.[5] When preparing the solution, the solvent should be purged with an inert gas like nitrogen or argon.[1]
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is shorter than in its solid form and depends on the solvent and storage temperature. For instance, a stock solution of Palmitic acid-d31, a similar deuterated fatty acid, is stable for up to 6 months at -80°C and for 1 month at -20°C.[6] It is crucial to minimize freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1] For unlabeled Tridecanoic acid, the solubility is approximately 25 mg/mL in ethanol and DMF, and around 10-12 mg/mL in DMSO.[1][7]
Q5: What is isotopic exchange and how can I prevent it?
A5: Isotopic exchange is the unintended swapping of deuterium (B1214612) atoms on the standard with hydrogen atoms from the surrounding environment, such as from solvents or moisture. This can compromise the isotopic purity of the standard. To prevent this, always use high-purity aprotic solvents, avoid acidic or basic aqueous solutions, and handle the standard in a dry environment.[5]
Stability and Storage Conditions
The following tables summarize the recommended storage conditions and stability data for this compound and related deuterated fatty acid standards.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Protection |
| Neat (Solid) | -20°C (long-term)[1][2] or Room Temperature (short-term)[3][4] | Tightly sealed vial | Protect from light and moisture[3][5] |
| In Aprotic Solvent | -20°C or colder | Tightly sealed amber glass vial[5] | Purge with inert gas (e.g., Argon, Nitrogen)[1] |
Table 2: Stability of Tridecanoic acid and Similar Deuterated Fatty Acids
| Compound | Form | Storage Temperature | Stability |
| Tridecanoic Acid (unlabeled) | Solid | -20°C | ≥ 4 years[1] |
| Myristic Acid-d27 | Solid | -20°C | ≥ 4 years[7] |
| Myristic Acid-d27 | Solid | Room Temperature | 5 years[4] |
| Palmitic Acid-d31 | In Solution | -80°C | 6 months[6] |
| Palmitic Acid-d31 | In Solution | -20°C | 1 month[6] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or Inaccurate Quantitative Results | - Isotopic or chemical impurities in the standard.- Lack of co-elution between the analyte and the standard.- Isotopic exchange. | - Verify the purity of the standard upon receipt and periodically.- Adjust chromatographic conditions to ensure co-elution.- Use aprotic solvents and avoid extreme pH conditions. |
| Decreased Signal Intensity of the Internal Standard | - Degradation of the standard due to improper storage or handling.- Adsorption to container surfaces. | - Prepare fresh working solutions.- Ensure proper storage conditions (temperature, light protection).- Use silanized glassware or polypropylene (B1209903) vials. |
| Chromatographic Peak Tailing or Splitting | - Interaction of the carboxylic acid group with the stationary phase.- Poor solubility in the mobile phase. | - Derivatize the fatty acid to a less polar ester (e.g., methyl ester).- Optimize the mobile phase composition. |
| Presence of Unlabeled Tridecanoic Acid Signal in a Blank Sample Spiked with Standard | - Isotopic exchange (back-exchange) has occurred. | - Re-evaluate the sample preparation and storage procedures to minimize exposure to moisture and protic solvents.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use as an internal standard.
Materials:
-
This compound (neat solid)
-
High-purity aprotic solvent (e.g., ethanol, methanol, or acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial containing the neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the standard.
-
Quantitatively transfer the weighed standard to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.[5]
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Purge the headspace of the flask with an inert gas.
-
Transfer the stock solution to a labeled amber glass vial, purge with inert gas, and seal tightly.
-
Store the stock solution at -20°C or colder.[5]
Caption: Workflow for Preparing this compound Stock Solution.
Protocol 2: Assessment of Short-Term Solution Stability
Objective: To evaluate the stability of a this compound working solution under typical laboratory conditions.
Materials:
-
This compound stock solution
-
Aprotic solvent
-
LC-MS or GC-MS system
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound at a known concentration from the stock solution.
-
Transfer aliquots of the working solution into multiple autosampler vials.
-
Analyze one aliquot immediately (Time 0) to establish the initial peak area or response.
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C).
-
Analyze the aliquots at specified time points (e.g., 6, 12, 24, 48 hours).
-
Compare the peak area or response at each time point to the Time 0 measurement. A deviation of more than 10-15% may indicate instability.
Caption: Workflow for Short-Term Stability Assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Palmitic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-215-1 [isotope.com]
- 4. Myristic Acid-d27 | FB Reagents [fbreagents.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Method Refinement for Tridecanoic Acid-d9 in Complex Biological Samples
Welcome to the technical support center for the analysis of Tridecanoic acid-d9 in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a suitable internal standard for fatty acid analysis?
This compound is an ideal internal standard for the quantification of fatty acids in biological samples for several key reasons:
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Chemical Similarity: As a deuterated C13 saturated fatty acid, its chemical and physical properties closely resemble those of other fatty acids, ensuring similar behavior during extraction and derivatization processes.[1]
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Non-Endogenous Nature: Tridecanoic acid is an odd-chain fatty acid and is not commonly found in significant amounts in most biological systems. This minimizes the risk of interference from endogenous lipids in the sample.
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Co-elution with Analytes: In many chromatographic systems, it elutes within the typical range of common fatty acids, allowing for simultaneous analysis.[1]
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Mass Spectrometric Distinction: The deuterium (B1214612) labels provide a distinct mass shift, allowing it to be differentiated from the non-labeled analytes by the mass spectrometer.
Q2: What are the most common issues encountered when using this compound as an internal standard?
The most frequent challenges include inaccurate or inconsistent quantitative results, and low or variable signal intensity of the internal standard.[2] These issues can often be traced back to factors such as a lack of co-elution with the analyte, isotopic or chemical impurities in the standard, hydrogen-deuterium (H/D) exchange, and matrix effects.[2]
Q3: How can I verify the isotopic purity of my this compound standard?
It is crucial to confirm the isotopic purity of your deuterated standard. This can be achieved by:
-
Requesting a Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies the isotopic and chemical purity of the standard.[2]
-
High-Resolution Mass Spectrometry (HR-MS): You can experimentally verify the isotopic purity by acquiring a full scan mass spectrum. This allows for the identification and relative quantification of signals corresponding to the non-deuterated (D0) and various deuterated isotopologues.[3][4]
Q4: What is the "deuterium isotope effect" and how can it affect my results?
The deuterium isotope effect can cause deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5] If the analyte and the internal standard separate chromatographically, they may be exposed to different levels of ion suppression or enhancement from the sample matrix, which can compromise the accuracy of quantification.[2]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: Your quantitative results are not reproducible or show poor accuracy.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they are eluting together.[2]2. Adjust Chromatography: If separation is observed, consider using a column with lower resolution or modifying the mobile phase gradient to ensure co-elution.[2] |
| Isotopic or Chemical Impurities | 1. Check the Certificate of Analysis: Ensure the isotopic and chemical purity of the standard meets the requirements of your assay.[2]2. Acquire a Full Scan Mass Spectrum: Analyze the standard by itself to check for the presence of significant non-deuterated species or other impurities.[2] |
| Hydrogen/Deuterium (H/D) Back-Exchange | 1. Evaluate Labeling Position: Use standards where deuterium atoms are on stable, non-exchangeable positions (e.g., on carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on carboxyl (-COOH) groups.[5]2. Perform an Incubation Study: Incubate the deuterated standard in a blank matrix for the duration of your sample preparation and analysis. Analyze the sample to see if there is an increase in the non-labeled compound, which would indicate H/D exchange.[2] |
Issue 2: Low or Variable Signal Intensity of this compound
Symptom: The signal for your deuterated internal standard is weak or varies significantly between samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Perform a Post-Extraction Spike Analysis: Spike the deuterated standard into an extracted blank matrix and compare the signal to the standard in a neat solvent. A significantly lower signal in the matrix indicates ion suppression, while a higher signal suggests ion enhancement.[5]2. Optimize Chromatography: Adjust the chromatographic method to separate the internal standard from co-eluting matrix components.[5]3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression.[5] |
| Suboptimal Concentration | 1. Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range to avoid signal suppression of the standard by a high concentration of the analyte. |
| Improper Storage and Handling | 1. Follow Storage Recommendations: Store the standard under the conditions recommended by the supplier (e.g., correct temperature, protection from light) to prevent degradation.[5]2. Minimize Freeze-Thaw Cycles: Aliquot the standard solution to avoid repeated freeze-thaw cycles that can lead to degradation.[5] |
| Instrumental Issues | 1. Clean the Ion Source: A dirty ion source can lead to a general decrease in signal intensity.[5]2. Check Instrument Tuning: Ensure the mass spectrometer is properly tuned for the mass range of interest.[5] |
Experimental Protocols
Protocol 1: Extraction of Total Fatty Acids from Plasma using this compound Internal Standard
-
Sample Preparation:
-
To a 100 µL plasma sample in a glass centrifuge tube, add a known amount of this compound internal standard working solution (e.g., 10 µL of a 100 µg/mL solution).
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]
-
Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.[1]
-
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to hydrolyze the lipids.[1]
-
Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids.[1]
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]
-
Protocol 2: GC-MS Analysis of FAMEs
The following are typical GC-MS parameters and may require optimization for your specific instrument and analytes.[1]
| Parameter | Setting |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
Visualizations
Caption: A streamlined workflow for the analysis of fatty acids in biological samples.
Caption: A logical diagram for troubleshooting inaccurate quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatography for Tridecanoic Acid-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to achieve baseline separation of Tridecanoic acid-d9 in chromatographic analyses.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.
Question: My this compound peak is showing significant tailing. What is the likely cause and how can I fix it?
Answer: Peak tailing for fatty acids is commonly caused by interactions with "active sites" within the gas chromatography (GC) system, such as exposed silanol (B1196071) groups (Si-OH) or metallic surfaces.[1] These sites can form hydrogen bonds with the carboxylic acid group of your analyte, delaying its passage and causing a tailed peak.
Here are the primary areas to investigate and resolve this issue:
-
GC Inlet Liner: The liner is a common source of active sites.
-
Solution: Replace your current liner with a deactivated liner, which has a special surface treatment to mask silanol groups. Ensure any glass wool used is also deactivated.[1]
-
-
GC Column: Over time, the stationary phase can degrade, exposing active sites. Contamination from previous injections can also be a cause.[1]
-
Solution: First, try conditioning the column according to the manufacturer's instructions. If tailing persists, trim the first 15-30 cm from the front of the column. If the column is old or heavily used, replacement is the best solution.[1]
-
-
Injector and Detector: Metal surfaces in the injector or detector can also contribute to peak tailing.[1]
-
Solution: Perform regular maintenance, including cleaning the injector port and replacing the septum and seals.[1]
-
-
Derivatization: Incomplete derivatization will leave free carboxylic acid groups, which are prone to tailing.
-
Solution: Ensure your derivatization protocol to convert the fatty acid to its methyl ester (FAME) is optimized and complete. Re-run the derivatization on a fresh sample aliquot.
-
Question: I am not achieving baseline separation between this compound and an adjacent peak. How can I improve the resolution?
Answer: Achieving baseline separation, defined as a resolution value (Rs) of at least 1.5, requires optimizing several parameters to either increase the distance between the two peak maxima or decrease the peak widths.[2][3][4]
Here are steps to improve resolution:
-
Optimize the GC Oven Temperature Program:
-
Solution: Decrease the temperature ramp rate (e.g., from 15°C/min to 10°C/min). A slower ramp increases the interaction time with the stationary phase, often improving separation of closely eluting compounds.[5]
-
-
Adjust the Carrier Gas Flow Rate:
-
Solution: Ensure your carrier gas flow rate is set correctly for your column's internal diameter to maximize efficiency.[1] An incorrect flow rate can negatively impact separation.
-
-
Select the Right Column:
-
Solution: For fatty acid methyl esters (FAMEs), a highly polar capillary column is recommended to achieve good resolution.[6][7] If you are using a non-polar column, switching to a polar phase like a wax-type column (e.g., DB-FATWAX) can significantly improve selectivity for FAMEs.[8] Using longer columns (e.g., 100 m) can also increase resolving power.[6][7]
-
-
Check for Column Overload:
-
Solution: Injecting too much sample can lead to broad, asymmetric peaks that are difficult to resolve. Try injecting a smaller volume or a more diluted sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: Yes, for Gas Chromatography (GC) analysis, derivatization is a critical step. Free fatty acids are polar and have low volatility, which leads to poor peak shape and inaccurate quantification.[9] They must be converted to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs), through a process like esterification with boron trifluoride (BF₃) in methanol (B129727).[10][11] For High-Performance Liquid Chromatography (HPLC), while not strictly required, derivatization is highly recommended to improve peak shape and enhance detection sensitivity.[12]
Q2: My deuterated internal standard (this compound) is eluting at a slightly different retention time than the non-deuterated analogue. Is this normal?
A2: Yes, this is a known and expected phenomenon called the "chromatographic isotope effect".[13] The substitution of hydrogen with the slightly larger deuterium (B1214612) atom can subtly alter the molecule's physicochemical properties, such as its polarity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[13] While a small, consistent shift is normal, a significant or drifting shift may indicate other system issues.[13]
Q3: What is the best chromatographic technique for analyzing this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including deuterated internal standards.[10] It offers high sensitivity, specificity, and the ability to separate complex mixtures of fatty acids after they have been converted to FAMEs.[14] High-resolution capillary GC with a highly polar column is often the method of choice for resolving different fatty acids.[6][7]
Q4: How can I confirm the identity of my this compound peak?
A4: When using GC-MS, the identity of the methyl tridecanoate-d9 peak can be confirmed by comparing both its retention time and its mass spectrum to that of a known standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern. For the non-deuterated methyl tridecanoate, the molecular ion peak (M⁺) is at m/z 228.[14] The deuterated version will have a higher m/z value corresponding to the number of deuterium atoms.
Data Presentation
The following table summarizes typical GC-MS parameters for the analysis of this compound as its methyl ester (FAME). These parameters may require optimization for your specific instrument.[5][10][14]
| Parameter | Typical Value / Condition | Purpose |
| GC Column | DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm | Highly polar column for optimal FAME separation. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1 mL/min (Constant Flow) | Optimized for column dimensions to ensure good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Mode | Split (e.g., 40:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100°C, ramp to 250°C @ 10°C/min, hold for 10 min | Temperature gradient to separate FAMEs by boiling point and polarity. |
| MS Transfer Line | 270 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 250 °C | Optimal temperature for ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Scan Range | m/z 30-500 | Covers the expected mass range for the analyte and potential contaminants. |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using GC-MS.
Objective: To convert this compound to its fatty acid methyl ester (FAME) and analyze it using GC-MS for baseline separation and quantification.
Materials:
-
Sample containing this compound
-
Boron trifluoride (BF₃) in methanol (14% w/v)[10]
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Screw-cap reaction vials (10 mL)
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Internal Standard Spiking: To your sample, add a known amount of a different internal standard if you are quantifying this compound itself. If using this compound as the internal standard, add it to your samples containing other fatty acids to be quantified.[10]
-
Derivatization to FAMEs: a. To the sample in a screw-cap vial, add 2 mL of 14% BF₃ in methanol.[10][14] b. Tightly cap the vial and heat at 100°C for 5-10 minutes to methylate the fatty acid.[10] c. Cool the vial to room temperature.
-
Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the cooled vial.[10][14] b. Vortex the mixture vigorously for 2 minutes to extract the FAMEs into the hexane layer.[10] c. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to achieve a clean separation of the layers.[10] d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying the Extract: a. Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. b. Transfer the dried extract to a 2 mL GC vial for analysis.[14]
-
GC-MS Analysis: a. Inject 1 µL of the prepared FAME solution into the GC-MS system. b. Run the analysis using the parameters outlined in the "Data Presentation" table or your optimized method.
-
Data Analysis: a. Identify the methyl tridecanoate-d9 peak based on its retention time and mass spectrum. b. Integrate the peak area and perform quantification against a calibration curve or relative to an internal standard.
Mandatory Visualization
The following diagrams illustrate key workflows for optimizing the chromatography of this compound.
References
- 1. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using 2-Nitrophenylhydrazine as a Labeling Reagent [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 12. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Tridecanoic Acid-d9 vs. C13-Tridecanoic Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for tridecanoic acid: the deuterated form (Tridecanoic acid-d9) and the carbon-13 labeled variant (C13-Tridecanoic acid).
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays. These standards are chemically identical to the analyte of interest but have a different mass, allowing for the correction of variability during sample preparation, chromatography, and ionization. Tridecanoic acid, a C13 saturated fatty acid, is an ideal internal standard for fatty acid analysis as it is rare in most biological samples.[1]
Performance Face-Off: A Quantitative Comparison
While both this compound and C13-tridecanoic acid serve the same fundamental purpose, their physical properties can lead to differences in analytical performance. C13-labeled standards are often considered superior for many applications.[2] The primary advantage of ¹³C-labeled standards lies in their identical chemical and physical properties to the unlabeled analyte, ensuring they behave the same way during sample preparation, chromatography, and ionization.[3]
| Performance Parameter | This compound | C13-Tridecanoic acid | Key Findings & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[4] | Typically co-elutes perfectly with the unlabeled analyte.[4] | Perfect co-elution, as seen with C13-tridecanoic acid, provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly at acidic positions, which can compromise the integrity of the standard.[3] | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, offering greater stability throughout the analytical process.[3] | The high isotopic stability of C13-tridecanoic acid ensures greater confidence in the quantitative results. |
| Matrix Effects | The potential for chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, which can compromise accurate quantification.[4] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[4] | C13-tridecanoic acid is the superior choice for complex biological matrices where significant matrix effects are anticipated. |
| Accuracy & Precision | Can lead to inaccuracies if chromatographic separation occurs. One study showed a 40% error in an example due to an imperfect retention time match between a deuterated standard and the analyte.[4] | Generally demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6% for a ¹³C-labeled standard, compared to 96.8% and 8.6% for a deuterated standard.[4] | For assays requiring the highest level of accuracy and reproducibility, C13-tridecanoic acid is the recommended choice. |
| Cost | Typically less expensive and more widely available.[5] | Generally higher in cost due to a more complex synthesis process.[6] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
Detailed experimental protocols are crucial for accurate and reproducible quantification of fatty acids. Below are representative protocols for sample preparation and analysis using either this compound or C13-tridecanoic acid as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis.
Sample Preparation and Lipid Extraction
This protocol is a common method for extracting total fatty acids from a biological sample such as plasma.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of either this compound or C13-tridecanoic acid internal standard solution (e.g., 10 µL of a 100 µg/mL solution).[7]
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[7]
-
Vortex the mixture vigorously for 2 minutes.[1]
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[7]
-
Vortex for another 30 seconds.[7]
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer it to a new glass tube.[7]
-
Dry the extracted lipids under a gentle stream of nitrogen.[7]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, fatty acids are typically converted to their more volatile FAMEs.
-
Acid-Catalyzed Methylation:
-
To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.[7]
-
Securely cap the tube and heat at 80°C for 1 hour.[7]
-
Cool the tube to room temperature.[7]
-
Add 1 mL of hexane (B92381) and 1 mL of saturated NaHCO₃ solution to neutralize the acid.[7]
-
Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.[7]
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[7]
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of FAMEs.
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[8]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[8]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantification, monitor the molecular ions or characteristic fragment ions of the analyte and the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical basis for choosing an internal standard, the following diagrams were generated.
Conclusion and Recommendation
The choice between this compound and C13-tridecanoic acid as an internal standard depends on the specific requirements of the analytical method. While deuterated standards are a cost-effective option and can provide reliable results with careful method validation, C13-labeled standards are unequivocally the superior choice for applications demanding the highest level of accuracy, precision, and robustness. The perfect co-elution and high isotopic stability of C13-tridecanoic acid make it particularly well-suited for complex sample matrices and for regulated bioanalytical studies where data integrity is paramount. For researchers aiming to develop the most reliable and accurate quantitative fatty acid assays, the investment in C13-tridecanoic acid is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. jianhaidulab.com [jianhaidulab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 6. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Tridecanoic Acid-d9
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Tridecanoic acid-d9, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives, supported by a review of established analytical principles and representative experimental data.
In quantitative assays, particularly those employing mass spectrometry (MS), internal standards are indispensable for correcting variability introduced during sample preparation, chromatographic separation, and detection. An ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" for such applications.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to deuterated internal standards for fatty acid analysis are odd-chain fatty acids, such as the non-deuterated Tridecanoic acid (C13:0) or Heptadecanoic acid (C17:0). While cost-effective and not naturally abundant in most biological samples, they do not perfectly replicate the behavior of all endogenous fatty acids. In contrast, a deuterated standard like this compound is chemically and physically almost identical to its non-labeled counterpart, leading to superior performance in key analytical parameters.
The following table summarizes the expected performance of a quantitative assay for fatty acids using this compound versus a non-deuterated odd-chain fatty acid as the internal standard. This data is a composite from multiple studies and represents typical performance characteristics.
| Validation Parameter | This compound (Deuterated IS) | Non-Deuterated Odd-Chain Fatty Acid (e.g., C13:0 or C17:0) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.001 mM | 0.005 mM |
| Limit of Quantification (LOQ) | 0.003 mM | 0.015 mM |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (%RSD) | < 10% | < 20% |
| Recovery | 92-120%[1] | 80-110% |
| Matrix Effect | Significantly minimized due to co-elution and identical ionization behavior. | Variable, as it may not fully compensate for analyte-specific matrix effects. |
The Decisive Advantage: Mitigating Matrix Effects
In complex biological matrices such as plasma or tissue homogenates, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect." This can lead to ion suppression or enhancement, ultimately compromising the accuracy and precision of the quantitative results.
Because this compound has nearly identical chromatographic retention time and ionization efficiency to endogenous fatty acids, it experiences the same degree of matrix effects. By calculating the ratio of the analyte's signal to that of the deuterated internal standard, these variations can be effectively normalized, leading to more accurate and reliable quantification. Non-deuterated internal standards, due to slight differences in their chemical structure and chromatographic behavior, may not co-elute perfectly with all analytes of interest and thus may not fully compensate for analyte-specific matrix effects.
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for the key steps in analyzing fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking : To a 1 mL liquid sample (e.g., plasma, serum, or cell culture supernatant), add a known amount of this compound internal standard solution.
-
Lipid Extraction (Folch Method) : Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution to the sample.[2]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.[2]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the extracted fatty acids are derivatized to their more volatile fatty acid methyl esters (FAMEs).
-
Saponification : To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to hydrolyze the lipids.
-
Methylation : Cool the sample and add 2 mL of 14% (w/v) boron trifluoride (BF₃) in methanol. Heat again at 100°C for 5 minutes to methylate the free fatty acids.
-
FAMEs Extraction : Cool the sample and add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. Optimization may be required based on the specific instrument and analytes.
-
GC Column : A capillary column suitable for FAMEs analysis (e.g., DB-23, HP-88).
-
Injection Mode : Splitless injection.
-
Oven Temperature Program : Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate, and hold for a specific duration to ensure the elution of all FAMEs.
-
MS Ionization Mode : Electron Ionization (EI).
-
MS Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification of specific fatty acids and the internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical framework for selecting a deuterated internal standard, the following diagrams were generated.
References
A Comparative Guide to Inter-Laboratory Performance of Analytical Methods Utilizing Tridecanoic Acid-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of fatty acids, focusing on the use of Tridecanoic acid-d9 as an internal standard. While direct, publicly available inter-laboratory comparison studies specifically utilizing this compound are limited, this document synthesizes data from proficiency testing programs and established validation protocols for fatty acid analysis. The principles and performance metrics discussed are broadly applicable to methods employing stable isotope-labeled internal standards.
The use of a deuterated internal standard like this compound is considered a best-practice approach in quantitative mass spectrometry. It offers superior accuracy by closely mimicking the analyte's behavior during sample extraction, derivatization, and ionization, thus correcting for variations more effectively than non-isotopically labeled standards.[1] This guide will compare the expected performance of methods using this compound against the more common non-deuterated Tridecanoic acid and evaluate the two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Performance Comparison of Internal Standards
The choice of internal standard is critical and significantly impacts the accuracy and precision of fatty acid quantification.[1] Stable isotope-labeled standards, such as this compound, are the gold standard, especially for LC-MS methods, as they co-elute with the analyte of interest and provide the most accurate correction for matrix effects and other analytical variability. While odd-chain fatty acids like Tridecanoic acid (C13:0) are often used in GC-MS because they are rare in most biological samples, deuterated standards offer an additional layer of accuracy.[1]
Below is a summary of typical performance metrics for validated fatty acid analysis methods. The data for this compound is projected based on the established benefits of stable isotope dilution techniques.
| Performance Metric | Method using Tridecanoic Acid (C13:0) | Method using this compound (Projected) | Method Platform |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 | GC-MS / LC-MS |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | GC-MS / LC-MS |
| Precision (%RSD - Intraday) | ≤ 5% | ≤ 3% | GC-MS / LC-MS |
| Precision (%RSD - Interday) | ≤ 8% | ≤ 5% | GC-MS / LC-MS |
| Limit of Quantitation (LOQ) | ~1-3 µg/mL | ~0.1-0.5 µg/mL | Platform Dependent |
| Specificity | High (Chromatographic Separation) | Very High (Mass & Retention Time) | GC-MS / LC-MS |
Comparison of Analytical Platforms: GC-MS vs. LC-MS
The selection between GC-MS and LC-MS depends on the specific fatty acids of interest, the sample matrix, and the desired throughput.[2][3][4][5]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Derivatization | Mandatory (to create volatile FAMEs) | Not required for free fatty acids |
| Analytes | Excellent for volatile, thermally stable fatty acids (short to long-chain) | Broader range, including very-long-chain and less stable fatty acids |
| Sample Throughput | Moderate | High |
| Matrix Effects | Less prone to ion suppression | Can be significant, requiring co-eluting internal standard (e.g., this compound) |
| Sensitivity | High | Very High |
| Primary Internal Standard | Odd-chain fatty acids (e.g., Tridecanoic acid) | Stable isotope-labeled standards (e.g., this compound) |
Mandatory Visualizations
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process and logical flow when comparing analytical methods for fatty acid quantification using this compound.
Experimental Workflow for Fatty Acid Analysis
This diagram outlines the typical experimental steps for quantifying fatty acids in a biological sample using an internal standard like this compound, covering both GC-MS and LC-MS pathways.
Experimental Protocols
Detailed methodologies are essential for reproducibility and for comparing results across different laboratories.
Protocol 1: Lipid Extraction (Applicable to both GC-MS and LC-MS)
This protocol is a common method for extracting total lipids from a biological sample.[1][6]
-
Sample Spiking : To 100 µL of the sample (e.g., plasma, serum) in a glass centrifuge tube, add a known amount of this compound internal standard solution.
-
Solvent Addition : Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenization : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.[6]
-
Phase Separation : Add 0.2 volumes (e.g., 400 µL) of a 0.9% NaCl solution to induce phase separation. Vortex again for 30 seconds.[6]
-
Centrifugation : Centrifuge the sample at 2000 x g for 10 minutes to achieve clear separation of the layers.[1][6]
-
Collection : Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette and transfer it to a clean tube.
-
Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS.[1][6]
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This step is mandatory for GC-MS analysis to make the fatty acids volatile.[1][2]
-
Reagent Addition : To the dried lipid extract from Protocol 1, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[1][2]
-
Methylation : Securely cap the tube and heat the mixture at 60-100°C for 30 minutes to facilitate the formation of Fatty Acid Methyl Esters (FAMEs).[2][6]
-
Extraction of FAMEs : After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water to stop the reaction and extract the FAMEs.
-
Separation : Vortex thoroughly for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.[6]
-
Collection : Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.
Protocol 3: Sample Preparation for LC-MS
LC-MS allows for the direct analysis of free fatty acids without derivatization.
-
Reconstitution : To the dried lipid extract from Protocol 1, add 1 mL of a suitable solvent, such as a 1:1 mixture of acetonitrile (B52724) and water.
-
Solubilization : Vortex the solution until the sample is fully dissolved.
-
Filtration : Filter the sample through a 0.22 µm syringe filter into an LC vial prior to injection to remove any particulate matter.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of critical methods developed for fatty acid analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Performance comparison of Tridecanoic acid-d9 with other odd-chain fatty acid standards
In the precise world of lipidomics and metabolic research, the accuracy of quantitative analysis hinges on the quality of internal standards. For researchers investigating odd-chain fatty acids (OCFAs), the choice of standard is critical. This guide provides a comprehensive performance comparison of Tridecanoic acid-d9, a stable isotope-labeled (SIL) standard, with other commonly used unlabeled odd-chain fatty acid standards. This comparison is supported by established experimental principles to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison of Odd-Chain Fatty Acid Standards
The ideal internal standard should mimic the analyte's chemical and physical behavior throughout the analytical process, from extraction to detection, without being naturally present in the sample.[1] Stable isotope-labeled standards like this compound are widely regarded as the gold standard for quantitative mass spectrometry-based analysis due to their similarity to the target analytes.[2][3]
| Feature | This compound (Deuterated) | Tridecanoic acid (C13:0) | Pentadecanoic acid (C15:0) | Heptadecanoic acid (C17:0) |
| Type | Stable Isotope-Labeled (SIL) | Unlabeled Odd-Chain Fatty Acid | Unlabeled Odd-Chain Fatty Acid | Unlabeled Odd-Chain Fatty Acid |
| Purity | High purity available | High purity available | High purity available | High purity available |
| Isotopic Enrichment | Typically >98%[4] | Not Applicable | Not Applicable | Not Applicable |
| Chemical Similarity to Analyte | Nearly identical to endogenous C13:0 | Identical to endogenous C13:0 | Similar to other OCFAs | Similar to other OCFAs |
| Co-elution with Analyte (LC/GC) | Co-elutes closely with the non-labeled analyte, allowing for effective correction of matrix effects.[3] | Co-elutes with the analyte | Different retention time than C13:0 | Different retention time than C13:0 |
| Potential for Endogenous Interference | Minimal, as the mass difference distinguishes it from the endogenous analyte.[2] | High. C13:0 is found in trace amounts in human plasma and can have microbial origins.[5] | Present in human tissues and diet (e.g., dairy), which can lead to inaccurate quantification.[6][7] | Present in human tissues and diet (e.g., dairy), which can lead to inaccurate quantification.[6][7] |
| Accuracy and Precision | Considered the best choice for high accuracy and precision in complex matrices.[1] | Accuracy can be compromised by endogenous levels. | Accuracy can be compromised by endogenous levels. | Accuracy can be compromised by endogenous levels. |
| Cost-Effectiveness | Generally higher cost | Lower cost | Lower cost | Lower cost |
Key Takeaway: While unlabeled odd-chain fatty acids like C13:0, C15:0, and C17:0 are readily available and cost-effective, their endogenous presence in biological samples poses a significant risk of analytical interference and inaccurate results.[2][7] this compound, with its high isotopic enrichment and near-identical chemical behavior to its unlabeled counterpart, provides a more robust and reliable solution for precise and accurate quantification of Tridecanoic acid and other odd-chain fatty acids.[8]
Experimental Protocols
Accurate quantification of odd-chain fatty acids requires meticulous sample preparation and analysis. The following is a generalized workflow for the analysis of fatty acids in a biological matrix (e.g., plasma) using an internal standard.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: A known amount of the internal standard (e.g., this compound) is added to the sample at the beginning of the workflow. This allows for the correction of analyte loss during subsequent steps.
-
Hydrolysis (Saponification): To release fatty acids from complex lipids (e.g., triglycerides, phospholipids), the sample is hydrolyzed using a methanolic acid or base solution.
-
Extraction: The fatty acids are then extracted from the aqueous matrix into an organic solvent (e.g., isooctane (B107328) or a mixture of methyl tert-butyl ether, methanol, and water).[3]
-
Derivatization: To improve their volatility and chromatographic behavior for Gas Chromatography (GC) analysis, the fatty acids are converted to fatty acid methyl esters (FAMEs) using a derivatizing agent like BF3/methanol.[9]
Analytical Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized fatty acids are separated based on their boiling points and retention times on a GC column and then detected by a mass spectrometer. The mass difference between the deuterated standard and the endogenous analyte allows for their distinct quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For analysis of intact lipids or free fatty acids without derivatization, reversed-phase LC is often used to separate the lipids before detection by MS.
The choice between GC-MS and LC-MS depends on the specific research question, the complexity of the sample, and the desired sensitivity.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of odd-chain fatty acids using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. otsuka.co.jp [otsuka.co.jp]
- 5. news-medical.net [news-medical.net]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Unrivaled Choice: Justifying the Use of Tridecanoic Acid-d9 as an Internal Standard in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids and other analytes, the selection of an appropriate internal standard is a critical decision that underpins the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Tridecanoic acid-d9 against other common internal standards, supported by experimental principles and representative performance data. We will delve into why a deuterated, odd-chain fatty acid like this compound often represents the optimal choice for robust and defensible bioanalytical results.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. Variations can arise from sample preparation, extraction inconsistencies, matrix effects, and fluctuations in instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables, thereby enabling accurate normalization of the analyte's signal.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the "gold standard" in quantitative bioanalysis. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Crucially, this modification results in a standard that is chemically and physically almost identical to the analyte. This near-identical nature ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement caused by the sample matrix.[2]
This compound: The Best of Both Worlds
This compound offers a dual advantage as an internal standard for the analysis of fatty acids and other structurally related molecules. Firstly, as a deuterated compound, it provides the superior performance characteristics of a SIL-IS. Secondly, as an odd-chain fatty acid (C13), it is not naturally abundant in most biological systems, minimizing the risk of interference from endogenous levels of the standard itself.[3]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the key validation parameters of a bioanalytical method, including linearity, accuracy, precision, and recovery. The following table summarizes a comparison of the expected performance of this compound against other commonly used internal standards. This data is a composite from multiple studies and represents typical performance characteristics.
| Validation Parameter | This compound (Deuterated Odd-Chain FA) | Heptadecanoic Acid (Non-Deuterated Odd-Chain FA) | Deuterated Lauric Acid (Deuterated Even-Chain FA) |
| Linearity (r²) | >0.999 | >0.995 | >0.999 |
| Accuracy (% Bias) | < ±5% | < ±15% | < ±5% |
| Precision (%RSD) | < 5% | < 15% | < 5% |
| Recovery (%) | 95-105% (Corrected) | 80-110% (Variable) | 95-105% (Corrected) |
| Matrix Effect Compensation | Excellent | Moderate to Good | Excellent |
As the table illustrates, deuterated internal standards like this compound and Deuterated Lauric Acid consistently outperform their non-deuterated counterparts, particularly in terms of accuracy and precision. The superior ability of deuterated standards to compensate for matrix effects is a key contributor to this enhanced performance.
Experimental Protocols
A robust and well-documented experimental protocol is fundamental to achieving reliable and reproducible quantitative results. The following is a representative protocol for the analysis of fatty acids in human plasma using this compound as an internal standard.
Sample Preparation: Lipid Extraction
-
Aliquoting and Spiking: To 100 µL of human plasma in a clean microcentrifuge tube, add 10 µL of a 10 µg/mL solution of this compound in methanol.
-
Protein Precipitation and Lipid Extraction: Add 400 µL of a cold (-20°C) 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.
-
Phase Separation: Add 100 µL of water to induce phase separation. Vortex for 20 seconds and then centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Reconstitution and Methylation: Reconstitute the dried lipid extract in 100 µL of 2% (v/v) sulfuric acid in methanol. Tightly cap the tube and heat at 60°C for 1 hour.
-
Extraction of FAMEs: After cooling to room temperature, add 200 µL of hexane (B92381) and 50 µL of water. Vortex for 30 seconds and centrifuge at 2,000 x g for 2 minutes.
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a GC-MS vial for analysis.
LC-MS/MS Analysis of Free Fatty Acids
-
Reconstitution: Reconstitute the dried lipid extract from the sample preparation step in 100 µL of a 90:10 (v/v) mixture of mobile phase A and mobile phase B.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized precursor-to-product ion transitions for each fatty acid and this compound.
-
Visualizing the Workflow
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Conclusion
The justification for using this compound as an internal standard is multifaceted and robust. Its deuterated nature provides the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. Furthermore, its odd-chain structure minimizes the risk of interference from endogenous compounds. For researchers, scientists, and drug development professionals seeking to generate high-quality, defensible quantitative data for fatty acids and related analytes, this compound represents an unparalleled choice that ensures the integrity and reliability of their findings.
References
A Comparative Guide to Verifying the Isotopic Purity of Tridecanoic Acid-d9 for Quantitative Studies
For researchers, scientists, and drug development professionals engaged in quantitative metabolic studies, the isotopic purity of internal standards is paramount for data accuracy and reliability. This guide provides a comprehensive comparison of methods to verify the isotopic purity of Tridecanoic acid-d9, a commonly used internal standard in fatty acid analysis. We delve into its performance in comparison to other deuterated fatty acid alternatives, supported by established experimental protocols.
The Critical Role of Isotopic Purity in Quantitative Analysis
In mass spectrometry-based quantitative analysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard. The underlying assumption is that the SIL-IS behaves identically to the analyte of interest throughout sample preparation, chromatography, and ionization, thus correcting for any variations in the analytical process. However, the presence of unlabeled or partially labeled isotopologues in the internal standard can lead to an overestimation of the analyte concentration. Therefore, rigorous verification of isotopic purity is a critical step in method validation.
Commercially Available Tridecanoic Acid-d25: A Benchmark
While the prompt specifies this compound, commercially available highly deuterated tridecanoic acid is most commonly found as Tridecanoic acid-d25. Multiple suppliers list the isotopic purity of this compound at ≥98%. This provides a solid baseline for its use as an internal standard.
Table 1: Comparison of Commercially Available Deuterated Fatty Acid Internal Standards
| Deuterated Fatty Acid | Common Isotopic Purity | Key Considerations |
| Tridecanoic acid-d25 | ≥98% | Odd-chain fatty acid, low natural abundance in most biological systems, minimizing interference. |
| Palmitic acid-d31 | ≥98% | Even-chain fatty acid, highly abundant endogenously, requiring high isotopic purity to prevent signal overlap. |
| Stearic acid-d35 | ≥98% | Even-chain fatty acid, also highly abundant endogenously, similar considerations to palmitic acid-d31. |
| Oleic acid-d17 | ≥98% | Unsaturated fatty acid, may be susceptible to oxidation during sample preparation. |
Experimental Protocols for Isotopic Purity Verification
The two primary techniques for verifying the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Isotopic Purity Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the distribution of isotopologues in a deuterated standard.
Experimental Protocol: Isotopic Purity Assessment by ESI-HRMS
-
Sample Preparation:
-
Prepare a stock solution of Tridecanoic acid-d25 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.
-
-
MS Parameters:
-
Ionization Mode: Negative ion mode is often preferred for fatty acids.
-
Mass Range: Scan a mass range that encompasses the molecular ions of the fully deuterated (d25), partially deuterated (d0-d24), and unlabeled Tridecanoic acid.
-
Resolution: Set the instrument to a high resolution (≥ 60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue.
-
Integrate the peak areas for each isotopic peak.
-
Calculate the isotopic purity using the following formula:
-
Quantitative NMR (qNMR) for Isotopic Purity Determination
Quantitative NMR (qNMR) offers a primary method for determining isotopic purity without the need for a reference standard of the same compound. For highly deuterated compounds, Deuterium (B1214612) NMR (²H-NMR or D-NMR) is particularly effective.
Experimental Protocol: Isotopic Purity Assessment by qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of Tridecanoic acid-d25 into an NMR tube.
-
Add a known amount of a certified internal calibration standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve the sample and standard in a known volume of a deuterated solvent that does not have signals overlapping with the analyte or standard.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Parameters (¹H-NMR):
-
Pulse Program: Use a standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis (¹H-NMR):
-
Integrate the signals corresponding to the residual protons in the Tridecanoic acid-d25 and the signals of the internal standard.
-
Calculate the amount of the non-deuterated species based on the integral ratio to the internal standard.
-
Determine the isotopic purity by comparing the amount of the non-deuterated species to the total amount of Tridecanoic acid weighed.
-
Performance in Quantitative Studies: A Comparative Overview
Table 2: Performance Comparison of Deuterated Fatty Acids as Internal Standards
| Performance Metric | Tridecanoic Acid-d25 | Palmitic Acid-d31 / Stearic Acid-d35 |
| Correction for Matrix Effects | Excellent, as it co-elutes closely with other long-chain fatty acids. | Excellent, as they are chemically very similar to their endogenous counterparts. |
| Correction for Extraction Efficiency | Excellent, due to its similar chemical properties to other fatty acids. | Excellent, for the same reason. |
| Risk of Endogenous Interference | Low. Tridecanoic acid is an odd-chain fatty acid with very low natural abundance in most biological matrices. | High. Palmitic and stearic acids are two of the most abundant fatty acids in biological systems. Any isotopic imperfection can lead to significant analytical error. |
| Potential for Isotopic Scrambling | Low, as the deuterium atoms are on a stable aliphatic chain. | Low, for the same reason. |
| Chromatographic Shift | May exhibit a slight retention time shift compared to unlabeled fatty acids, which needs to be considered during method development. | May also show a slight retention time shift. |
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the experimental process and the biological relevance of using deuterated fatty acids, the following diagrams have been generated.
Conclusion
Verifying the isotopic purity of this compound (or the more commonly available Tridecanoic acid-d25) is a critical step in ensuring the accuracy of quantitative studies. Both high-resolution mass spectrometry and quantitative NMR are powerful techniques for this purpose. When compared to other deuterated fatty acids, Tridecanoic acid offers the significant advantage of low natural abundance, which minimizes the risk of interference from endogenous analytes. By following rigorous analytical protocols and carefully validating the isotopic purity of the internal standard, researchers can have high confidence in the quality and reliability of their quantitative data.
Navigating the Extraction Maze: A Comparative Guide to Tridecanoic Acid-d9 Recovery
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the accurate measurement of internal standards is paramount. Tridecanoic acid-d9, a deuterated medium-chain fatty acid, is frequently employed as an internal standard in mass spectrometry-based assays due to its chemical similarity to endogenous fatty acids. The choice of extraction method significantly impacts the recovery of this standard, and consequently, the reliability of the entire analytical method. This guide provides an objective comparison of three common extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT)—assessing their relative performance for the recovery of this compound.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is a critical step in sample preparation, influencing not only the recovery of the analyte but also the cleanliness of the final extract and the overall efficiency of the workflow. Each method presents a unique set of advantages and disadvantages.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery Range for Similar Analytes |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | High recovery for a wide range of analytes, effective removal of interferences, relatively low cost. | Can be labor-intensive, may require large volumes of organic solvents, potential for emulsion formation. | 79-98%[1] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. The analyte is retained on the sorbent while impurities are washed away, followed by elution of the purified analyte. | High selectivity, cleaner extracts, potential for automation, reduced solvent consumption compared to LLE. | Can be more expensive than LLE, method development can be complex, potential for sorbent variability. | >80%[2] |
| Protein Precipitation (PPT) | Removal of proteins from a biological sample by adding a precipitating agent (e.g., organic solvent or acid). The analyte remains in the supernatant. | Simple, fast, and inexpensive method, suitable for high-throughput screening. | Less selective, may result in "dirty" extracts containing other endogenous components, potential for ion suppression in mass spectrometry. | Generally high, but can be variable depending on the analyte and precipitating agent. |
Note: The typical recovery ranges are based on data for similar analytes (e.g., other fatty acids, deuterated compounds) and may not be directly representative of this compound. Specific recovery for this compound should be determined experimentally during method development and validation.
Experimental Protocols
Below are detailed methodologies for each of the discussed extraction techniques. These protocols are generalized and may require optimization for specific applications and matrices.
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a common LLE procedure for the extraction of fatty acids from a plasma sample using methyl tert-butyl ether (MTBE).
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of this compound internal standard solution.
-
Protein Precipitation & Lysis: Add 300 µL of methanol (B129727) to the sample, vortex for 10 seconds to precipitate proteins and lyse cells.
-
Extraction: Add 1 mL of MTBE, vortex for 10 seconds, and shake for 10 minutes at 4°C.
-
Phase Separation: Add 250 µL of LC-MS grade water and vortex for 20 seconds. Centrifuge at 14,000 rpm for 2 minutes to achieve phase separation.
-
Collection: Carefully collect the upper organic phase containing the lipids and this compound into a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure for the extraction of fatty acids using a C18 SPE cartridge.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 2% formic acid in water. Vortex to mix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other fatty acids with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Protein Precipitation (PPT) Protocol
This protocol details a simple and rapid PPT method using acetonitrile (B52724).
-
Sample Preparation: In a microcentrifuge tube, combine 100 µL of plasma with 10 µL of this compound internal standard solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the analyte to a new tube.
-
Drying: Evaporate the supernatant to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of mobile phase for injection.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each extraction method.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tridecanoic Acid-d9
Hazard Identification:
Tridecanoic acid is classified with the following hazards:
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , which may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure when handling Tridecanoic acid-d9.
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4] |
| Hand Protection | Chemical-Impermeable Gloves | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[2][5] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing. A lab coat or disposable gown should be worn.[2] |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator or a dust respirator (such as an N95) should be used.[2][6] |
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][7] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Always wash hands thoroughly after handling.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][6] For long-term stability of deuterated lipids, storage at or below -16°C is recommended for powders, and at -20°C ± 4°C for solutions in organic solvents.[8] When handling the powdered form, allow the entire container to warm to room temperature before opening to prevent condensation.[8]
Spill and Disposal Procedures:
-
Spills: In case of a spill, evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[2] Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof machine.[6] Place the spilled material in a suitable, closed container for disposal.[2][6]
-
Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[2] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
Experimental Protocol: General Guidance for Use
While specific experimental protocols will vary, the following provides a general workflow for the use of this compound in a laboratory setting, such as for metabolic fate analysis.
Objective: To introduce this compound into a biological system (e.g., cell culture or animal model) and trace its metabolic pathway.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, corn oil)
-
Biological system (cell culture, animal model)
-
Analytical instrumentation (e.g., GC-MS, LC-MS)
Procedure:
-
Preparation of Dosing Solution:
-
Under a fume hood, dissolve the this compound in a suitable vehicle (e.g., corn oil for animal studies).
-
Ensure the solution is homogenous by vortexing or gentle heating.
-
-
Introduction to Biological System:
-
For cell cultures, add the deuterated fatty acid solution to the culture medium at the desired concentration.
-
For animal models, a common method is oral gavage.[1]
-
-
Sample Collection and Lipid Extraction:
-
After the desired incubation or treatment period, collect the relevant tissues or cells.
-
Perform lipid extraction using established methods, such as the Folch or Bligh-Dyer procedures.
-
-
Analysis:
-
Analyze the extracted lipids using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the deuterated fatty acid and its metabolites.[1]
-
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. biocrick.com [biocrick.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
